T-448
Beschreibung
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Eigenschaften
Molekularformel |
C22H28N4O5S |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide;methane |
InChI |
InChI=1S/C17H20N4OS.C4H4O4.CH4/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13;5-3(6)1-2-4(7)8;/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22);1-2H,(H,5,6)(H,7,8);1H4/b;2-1+;/t14-,15+;;/m0../s1 |
InChI-Schlüssel |
ZASMMXUIOMLVSV-OMFKVEQPSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
T-448: A Deep Dive into the Mechanism of a Novel LSD1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-448 is a potent, irreversible, and highly selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in a variety of diseases, including cancer and central nervous system (CNS) disorders. What sets this compound apart from other LSD1 inhibitors is its unique mechanism of action that minimizes hematological toxicity, a common and dose-limiting side effect of this drug class. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream cellular effects, and the experimental methodologies used to elucidate its function.
Introduction to LSD1 and Its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] Dysregulation of LSD1 activity is associated with aberrant gene expression patterns that drive the pathogenesis of numerous diseases.[3][4][5] Consequently, the development of LSD1 inhibitors has become a significant focus of therapeutic research.
Many early-generation LSD1 inhibitors, particularly those based on a tranylcypromine (B92988) scaffold, exhibit significant off-target effects and toxicities, most notably thrombocytopenia.[6] This is largely attributed to their disruption of the crucial interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B), a key transcriptional repressor in hematopoietic stem cell differentiation.[3][4][5]
This compound: A Novel Mechanism for Selective LSD1 Inhibition
This compound was developed to overcome the limitations of existing LSD1 inhibitors by selectively targeting the enzymatic activity of LSD1 while preserving the integrity of the LSD1-GFI1B complex.[6][7]
Irreversible Inhibition via Compact Formyl-FAD Adduct Formation
This compound irreversibly inactivates LSD1 through a novel mechanism that involves the formation of a compact formyl-FAD adduct.[6][7][8] Unlike other tranylcypromine-based inhibitors that form bulky adducts with the FAD cofactor, this compound's interaction results in a smaller, less obtrusive modification.[9][10] This is achieved through a proposed Grob fragmentation of an initial covalent inhibitor-FAD adduct.[11][12][13][14][15] This compact adduct is sufficient to block the demethylase activity of LSD1 but does not cause the steric hindrance that would disrupt the binding of GFI1B.[8][9]
Preservation of the LSD1-GFI1B Interaction
The minimal steric disruption caused by the formyl-FAD adduct is the cornerstone of this compound's improved safety profile. By not interfering with the LSD1-GFI1B interaction, this compound avoids the downstream effects on hematopoietic stem cell differentiation that lead to thrombocytopenia.[5][6] This key feature allows for potent on-target inhibition of LSD1's enzymatic activity without the dose-limiting hematological toxicity observed with other inhibitors.
Quantitative Data
The following table summarizes the key quantitative data for this compound and provides a comparison with other notable LSD1 inhibitors.
| Inhibitor | IC50 (nM) | Inhibition Type | Selectivity over MAO-A/B | Reference(s) |
| This compound | 22 | Irreversible | >4,500-fold | [6] |
| ORY-1001 (Iadademstat) | <20 | Irreversible | >1,000-fold | [2][16] |
| GSK2879552 | 20 | Irreversible | High | [8][17] |
| INCB059872 | - | Irreversible | - | [2] |
| Tranylcypromine (TCP) | 20,700 | Irreversible | Low | [8] |
| SP-2509 | 13 | Reversible | High | [8] |
Signaling Pathways and Cellular Effects
The inhibition of LSD1 by this compound leads to a cascade of downstream cellular events, primarily through the modulation of histone methylation and subsequent gene expression.
The LSD1-GFI1B Hematopoietic Differentiation Pathway
LSD1 is a critical component of a transcriptional repressor complex that includes GFI1B, CoREST, and HDACs.[3][4][18] This complex is essential for the proper differentiation of hematopoietic stem cells. GFI1B recruits the complex to target gene promoters, where LSD1-mediated demethylation of H3K4 leads to transcriptional repression. Disruption of this complex by bulky LSD1 inhibitors leads to aberrant gene expression and impaired hematopoiesis.[5][19] this compound, by preserving this interaction, avoids these detrimental effects.
References
- 1. LSD1 interacts with Zfp516 to promote UCP1 Transcription and Brown Fat Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. scite.ai [scite.ai]
- 4. Epigenetic regulation of hematopoietic differentiation by Gfi-1 and Gfi-1b is mediated by the cofactors CoREST and LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LSD1/KDM1A and GFI1B repress endothelial fate and induce hematopoietic fate in induced pluripotent stem cell-derived hemogenic endothelium | Haematologica [haematologica.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Oxidation of the FAD cofactor to the 8-formyl-derivative in human electron-transferring flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grantome.com [grantome.com]
- 12. Mechanistic insights into the conversion of flavin adenine dinucleotide (FAD) to 8-formyl FAD in formate oxidase: a combined experimental and in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enzyme-Mediated Conversion of Flavin Adenine Dinucleotide (FAD) to 8-Formyl FAD in Formate Oxidase Results in a Modified Cofactor with Enhanced Catalytic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Modulating H3K4 Methylation in Neurons: A Technical Guide for Therapeutic Development
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the role of Histone 3 Lysine (B10760008) 4 (H3K4) methylation in neuronal function and its potential as a therapeutic target for neurological disorders. It details the enzymatic machinery governing this epigenetic mark, showcases small molecule modulators, and provides comprehensive experimental protocols for their evaluation.
Introduction: H3K4 Methylation in the Neuronal Epigenome
Histone H3 Lysine 4 (H3K4) methylation is a critical epigenetic modification predominantly associated with active gene transcription.[1][2] This mark exists in three states: mono-, di-, and tri-methylation (H3K4me1, H3K4me2, H3K4me3), each with distinct genomic localizations and regulatory functions. In the brain, H3K4me3 is typically found in sharp peaks at the transcription start sites (TSSs) of active genes, while H3K4me1 is a hallmark of enhancer regions.[3] The precise regulation of these methylation states is essential for neurodevelopment, synaptic plasticity, learning, and memory.[2][4][5]
Dysregulation of H3K4 methylation has been strongly implicated in the pathophysiology of a range of neurological conditions, from neurodevelopmental disorders like Autism Spectrum Disorder (ASD) to neurodegenerative diseases such as Alzheimer's Disease (AD).[3][4] Consequently, the enzymes that "write" (lysine methyltransferases, KMTs) and "erase" (lysine demethylases, KDMs) this mark have emerged as promising targets for therapeutic intervention.
Therapeutic Rationale for Targeting H3K4 Methylation
The balance of H3K4 methylation is maintained by the opposing activities of KMTs and KDMs. The primary family of H3K4 methyltransferases in mammals is the KMT2 (or MLL) family.[1] Demethylation is carried out by two main families: the KDM1 family (e.g., LSD1/KDM1A) and the KDM5 family (Jumonji C domain-containing).[3][5]
-
Neurodevelopmental Disorders: Mutations in genes encoding KMT2 and KDM5 family members are linked to intellectual disability and ASD.[5] For instance, loss-of-function mutations in KDM5C are associated with Claes-Jensen syndrome, a form of X-linked intellectual disability. This suggests that restoring the proper balance of H3K4 methylation could ameliorate deficits in these conditions.
-
Neurodegenerative Diseases: Evidence suggests that H3K4me3 levels are elevated in the prefrontal cortex of Alzheimer's disease patients and in mouse models of tauopathy.[4] Inhibiting H3K4-specific methyltransferases has been shown to recover synaptic function and improve memory-related behaviors in an AD mouse model, highlighting the therapeutic potential of targeting this pathway.[4]
-
Synaptic Plasticity and Memory: The formation of long-term memories is associated with dynamic changes in H3K4 methylation at the promoters of memory-related genes.[2] Pharmacological manipulation of this pathway could therefore offer a strategy for enhancing cognitive function or counteracting age-related cognitive decline.
Small Molecule Modulators of H3K4 Methylation
Several small molecule inhibitors targeting the writers and erasers of H3K4 methylation have been developed, primarily for oncology indications. Their application in neuroscience is a growing field of research.
KMT2/MLL1 Inhibitors
The interaction between the MLL1 core complex protein WDR5 and the MLL1 enzyme is essential for its methyltransferase activity. Inhibitors targeting this protein-protein interaction have been developed.
-
MM-102: A high-affinity peptidomimetic inhibitor that disrupts the WDR5/MLL1 interaction. It has been shown to selectively inhibit the growth of leukemia cells harboring MLL1 fusion proteins and effectively decreases the expression of MLL1 target genes like HoxA9 and Meis-1.[6][7]
KDM1/LSD1 Inhibitors
LSD1 (KDM1A) is a flavin-dependent amine oxidase that demethylates H3K4me1/2. Its overexpression is linked to poorly differentiated neuroblastoma and adverse outcomes.[8]
-
ORY-1001 (Iadademstat): A potent and selective covalent inhibitor of LSD1 currently in clinical trials for cancer.[9] It induces differentiation in AML cells and has shown potent anti-tumor activity in preclinical models.[9][10]
-
HCI-2509: A reversible and specific LSD1 inhibitor that is cytotoxic to neuroblastoma cell lines, inducing a dose-dependent increase in H3K4me2 and H3K9me2 marks.[11][12]
-
GSK-LSD1: A well-characterized reversible LSD1 inhibitor used in preclinical studies. It has shown efficacy in reducing the viability of glioblastoma stem cells.[13]
KDM5 Inhibitors
The KDM5 family of demethylases removes di- and tri-methyl groups from H3K4.
-
JIB-04: A pan-inhibitor of the JmjC domain-containing histone demethylases, with maximal activity against KDM5A.[14] It has been shown to inhibit the proliferation of glioblastoma cells.[14]
-
KDM5-C70: A KDM5 inhibitor that has been demonstrated to induce astrocyte differentiation in neural stem cells by increasing H3K4me3 at the promoter of the Gfap gene.[15]
Quantitative Data on H3K4 Modulators
The following table summarizes publicly available quantitative data for representative small molecule inhibitors. Data from neuronal contexts are prioritized where available.
| Compound Name | Target | Compound Type | Potency (IC50/Ki/EC50) | Assay System |
| MM-102 | MLL1 (via WDR5) | Peptidomimetic Inhibitor | Ki < 1 nM; IC50 = 2.4 nM | In vitro WDR5 binding assay; HMT assay |
| ORY-1001 | LSD1/KDM1A | Covalent Inhibitor | EC50 < 1 nM (H3K4me2 accum.) | THP-1 leukemia cells |
| HCI-2509 | LSD1/KDM1A | Reversible Inhibitor | IC50 ~0.5 - 2 µM (viability) | Neuroblastoma cell lines (NGP, LAN5) |
| GSK-LSD1 | LSD1/KDM1A | Reversible Inhibitor | IC50 ~250 - 750 µM (viability) | Glioblastoma stem cells |
| JIB-04 | KDM5A (pan-JmjC) | Inhibitor | IC50 = 230 nM | In vitro KDM5A enzymatic assay |
| SGC-CBP30 | CBP/EP300 (Bromodomain) | Bromodomain Inhibitor | IC50 = 21 nM (CBP); 38 nM (p300) | Cell-free assays |
Detailed Experimental Protocols
Protocol for Neuronal Differentiation of SH-SY5Y Cells
This protocol describes a common method for differentiating the human neuroblastoma SH-SY5Y cell line into a mature neuron-like phenotype, suitable for studying the effects of H3K4 modulators. This method is based on treatment with Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF).[16][17]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin/Streptomycin (Growth Medium)
-
DMEM/F12 medium with 1% FBS, 1% Penicillin/Streptomycin (Differentiation Medium Base)
-
All-trans Retinoic Acid (RA), 10 mM stock in DMSO
-
Brain-Derived Neurotrophic Factor (BDNF), 50 µg/mL stock in sterile water
-
Neurobasal Medium
-
B-27 Supplement
-
Poly-D-Lysine coated culture plates
Procedure:
-
Plating: Plate SH-SY5Y cells in Growth Medium on Poly-D-Lysine coated plates at a density of 2 x 10^4 cells/cm². Allow cells to attach and grow for 24 hours.
-
RA-induced Differentiation (Phase 1):
-
Aspirate the Growth Medium.
-
Add Differentiation Medium Base supplemented with 10 µM RA.
-
Culture the cells for 3-5 days, replacing the medium every 2 days. Cells should stop proliferating and begin to extend neurites.
-
-
Maturation with BDNF (Phase 2):
-
Aspirate the RA-containing medium.
-
Add serum-free Neurobasal Medium supplemented with B-27 and 50 ng/mL BDNF.
-
Culture for an additional 3-7 days. During this phase, neurites will become more complex and branched, and cells will express mature neuronal markers.
-
-
Drug Treatment: Differentiated cells are now ready for treatment with small molecule modulators. Add the compound of interest at various concentrations to the maturation medium for the desired duration (e.g., 24-72 hours) before proceeding with downstream analysis.
Protocol for Western Blot of Histone Modifications
This protocol details the extraction of histones from neuronal cells or brain tissue and subsequent analysis of H3K4 methylation states by Western blot.[18][19][20][21]
Materials:
-
Differentiated neuronal cells or dissected brain tissue
-
Acid Extraction Buffer (0.2 M HCl)
-
Tris-HCl, pH 8.0
-
Bradford or BCA Protein Assay Kit
-
LDS Sample Buffer with reducing agent (e.g., DTT)
-
15% Tris-Glycine or Bis-Tris polyacrylamide gels
-
PVDF membrane (0.2 µm pore size)
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies (anti-H3K4me1, -H3K4me2, -H3K4me3, and anti-Total H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Histone Extraction:
-
Harvest cells or homogenize tissue.
-
Resuspend the cell/nuclear pellet in ice-cold Acid Extraction Buffer.
-
Incubate on a rotator at 4°C for at least 1 hour (or overnight).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing acid-soluble histones) to a new tube.
-
Neutralize the extract by adding 1/10th volume of 2M NaOH or by precipitating proteins with trichloroacetic acid (TCA).
-
Determine protein concentration using a compatible protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Dilute 1-2 µg of histone extract in LDS Sample Buffer.
-
Heat samples at 95°C for 5 minutes.
-
Load samples onto a 15% polyacrylamide gel to ensure good resolution of low molecular weight histones.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm PVDF membrane at 100V for 60-90 minutes in a cold room or with an ice pack.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL reagent and visualize the signal using a chemiluminescence imager.
-
Quantify band intensities and normalize the signal for each specific methylation mark to the Total H3 signal.
-
Protocol for Chromatin Immunoprecipitation (ChIP-seq)
This protocol outlines the key steps for performing ChIP-seq on drug-treated neuronal cells to map the genome-wide distribution of H3K4me3.[22][23][24]
Materials:
-
Differentiated neuronal cells (approx. 1-10 million cells per IP)
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Lysis Buffers (e.g., RIPA buffer) with protease inhibitors
-
Sonicator (e.g., Bioruptor)
-
ChIP-grade anti-H3K4me3 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M) and Proteinase K
-
DNA purification kit (e.g., Qiagen PCR purification)
-
Qubit fluorometer and Bioanalyzer
Procedure:
-
Cross-linking:
-
Treat cells with 1% formaldehyde in culture medium for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse cells and isolate nuclei using appropriate buffers.
-
Resuspend nuclei in a sonication buffer (e.g., RIPA buffer).
-
Sonicate the chromatin to shear DNA into fragments of 200-500 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with Protein A/G beads.
-
Set aside a small aliquot of chromatin as "Input" control.
-
Incubate the remaining chromatin with either the anti-H3K4me3 antibody or a negative control (IgG) overnight at 4°C on a rotator.
-
Add Protein A/G beads to capture the antibody-chromatin complexes (2-4 hours at 4°C).
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Perform a final wash with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 4 hours (or overnight). Treat the Input sample in parallel.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Quantification:
-
Purify the DNA using a spin column kit.
-
Quantify the DNA yield using a Qubit fluorometer. The yield from the specific IP should be significantly higher than the IgG control.
-
Check the fragment size distribution of the purified DNA on a Bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the ChIP and Input DNA according to the manufacturer's protocol (e.g., Illumina).
-
Perform high-throughput sequencing.
-
Visualization of Pathways and Workflows
Signaling and Mechanistic Diagrams
Caption: Enzymatic regulation of H3K4 methylation states.
Caption: Workflow for evaluating H3K4 modulators in neurons.
Caption: H3K4 methylation in activity-dependent synaptic plasticity.
References
- 1. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of histone H3K4 methylation in brain development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone H3K4 methylation In hippocampal memory formation and In Alzheimer’s disease - UBC Library Open Collections [open.library.ubc.ca]
- 5. The Histone Modifications of Neuronal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine-specific demethylase 1 is strongly expressed in poorly differentiated neuroblastoma: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Frontiers | Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles [frontiersin.org]
- 14. Small molecules targeting histone demethylase genes (KDMs) inhibit growth of temozolomide-resistant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 17. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone western blot protocol | Abcam [abcam.com]
- 20. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. Bioinformatic Analysis for Profiling Drug-induced Chromatin Modification Landscapes in Mouse Brain Using ChlP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Practical Guidelines for High-Resolution Epigenomic Profiling of Nucleosomal Histones in Postmortem Human Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of T-448: A Novel LSD1 Inhibitor with a Superior Safety Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Compound T-448, chemically identified as 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate, is a potent, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1] Discovered through a targeted screening approach, this compound exhibits a unique mechanism of action that confers a significant safety advantage over other LSD1 inhibitors. By forming a compact formyl-flavin adenine (B156593) dinucleotide (FAD) adduct, it effectively inhibits the demethylase activity of LSD1 without disrupting the crucial LSD1-GFI1B (Growth Factor Independent 1B) complex.[1] This specificity mitigates the hematological toxicity, particularly thrombocytopenia, commonly associated with this class of inhibitors.[1] Preclinical studies have demonstrated the potential of this compound in treating central nervous system (CNS) disorders by modulating histone H3 lysine (B10760008) 4 (H3K4) methylation and improving learning and memory in animal models. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound.
Introduction
Histone methylation is a critical epigenetic modification that regulates gene expression and plays a fundamental role in various biological processes. Lysine-specific demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that specifically removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. Dysregulation of LSD1 activity has been implicated in the pathogenesis of numerous diseases, including cancer and neurological disorders, making it an attractive therapeutic target.
However, the development of LSD1 inhibitors has been hampered by on-target toxicity. Many early inhibitors, often based on a tranylcypromine (B92988) scaffold, disrupt the interaction between LSD1 and its binding partner GFI1B, a key regulator of hematopoietic stem cell differentiation. This disruption leads to hematological side effects such as thrombocytopenia (a deficiency of platelets in the blood), limiting their clinical utility.[1]
The discovery of this compound represents a significant advancement in the field. It was identified through a screening strategy designed to isolate compounds that inhibit LSD1's enzymatic activity while preserving the integrity of the LSD1-GFI1B complex.[1] This unique profile suggests that this compound could offer a wider therapeutic window and a more favorable safety profile for the treatment of diseases driven by aberrant LSD1 activity.
Physicochemical Properties and Quantitative Data
The key physicochemical and biological properties of this compound are summarized in the tables below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate | [1] |
| Molecular Formula | C21H24N4O5S | [1] |
| Molecular Weight | 444.50 g/mol | |
| CAS Number | 1597426-53-3 (fumarate) |
| Biological Activity | Value | Species/System | Reference |
| LSD1 IC50 | 22 nM | Human recombinant | [1] |
| In Vitro Efficacy | Increased H3K4me2 and Ucp2 mRNA | Primary cultured rat neurons | [1] |
| In Vivo Efficacy (mouse) | 1, 10 mg/kg (oral) | NMDA receptor hypofunction mice | [1] |
| In Vivo Efficacy (rat) | 1, 3 mg/kg (oral) | Sprague-Dawley rats |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, a plausible synthetic route can be devised based on related patent literature and general principles of organic synthesis. The synthesis would likely involve the preparation of three key fragments: the substituted benzamide (B126) core, the cyclopropylamine (B47189) moiety, and the aminothiadiazole heterocycle, followed by their coupling.
A proposed high-level workflow for the synthesis is outlined below.
Caption: Proposed high-level synthetic workflow for this compound.
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor of LSD1. Its mechanism involves the formation of a covalent bond with the FAD cofactor of the enzyme, leading to a compact formyl-FAD adduct. This adduct effectively blocks the catalytic activity of LSD1. Crucially, the compact nature of this adduct does not cause steric hindrance that would disrupt the interaction between LSD1 and GFI1B. This selective inhibition of enzymatic activity without affecting the protein-protein interaction is the key to this compound's improved safety profile.
The downstream effect of LSD1 inhibition by this compound is an increase in the levels of mono- and di-methylated H3K4. This epigenetic mark is associated with transcriptionally active chromatin, leading to the increased expression of certain genes. In preclinical models of CNS disorders, this compound has been shown to upregulate the expression of neural plasticity-related genes such as Brain-Derived Neurotrophic Factor (Bdnf), Arc, and Fos.
The signaling pathway can be visualized as follows:
Caption: Signaling pathway of this compound action.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of this compound.
LSD1 Enzyme Inhibition Assay
This assay quantifies the ability of this compound to inhibit the demethylase activity of LSD1. A common method is a horseradish peroxidase (HRP)-coupled assay that detects the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.
Workflow:
Caption: Workflow for LSD1 enzyme inhibition assay.
Protocol:
-
Reagents: Recombinant human LSD1, biotinylated H3K4me2 peptide substrate, this compound (or other inhibitors), horseradish peroxidase, and a suitable fluorogenic or chromogenic HRP substrate (e.g., Amplex Red).
-
Procedure: a. Pre-incubate LSD1 with varying concentrations of this compound in an appropriate assay buffer. b. Initiate the demethylation reaction by adding the H3K4me2 peptide substrate. c. After a defined incubation period, add the HRP and its substrate to detect the amount of H₂O₂ generated. d. Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Immunoprecipitation of LSD1-GFI1B Complex
This experiment is crucial to demonstrate that this compound does not disrupt the interaction between LSD1 and GFI1B.
Protocol:
-
Cell Culture: Use a suitable cell line, such as the human erythroblast cell line TF-1a, which endogenously expresses the LSD1-GFI1B complex.
-
Treatment: Treat the cells with this compound, a positive control inhibitor known to disrupt the complex, and a vehicle control (e.g., DMSO).
-
Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: a. Incubate the cell lysates with an antibody specific for either LSD1 or GFI1B. b. Add protein A/G beads to pull down the antibody-protein complexes.
-
Western Blotting: a. Elute the proteins from the beads and separate them by SDS-PAGE. b. Transfer the proteins to a membrane and probe with antibodies against both LSD1 and GFI1B to detect the co-immunoprecipitated protein.
Ex Vivo LSD1 Enzyme Activity Assay
This assay measures the residual LSD1 activity in tissues from animals treated with this compound, providing evidence of target engagement in vivo.
Protocol:
-
Animal Dosing: Administer this compound orally to mice or rats at the desired doses.
-
Tissue Collection: At specific time points after dosing, euthanize the animals and collect the tissues of interest (e.g., hippocampus).
-
Homogenization: Homogenize the tissues in a suitable lysis buffer.
-
Immunoprecipitation: Immunoprecipitate LSD1 from the tissue homogenates as described above.
-
Enzyme Assay: Perform an LSD1 enzyme inhibition assay on the immunoprecipitated LSD1 to determine its residual activity.
In Vivo Efficacy in an NMDA Receptor Hypofunction Mouse Model
This model is used to assess the potential of this compound to ameliorate cognitive deficits relevant to CNS disorders.
Protocol:
-
Animal Model: Use a mouse model of N-methyl-D-aspartate (NMDA) receptor hypofunction, which can be generated genetically or pharmacologically.
-
Treatment: Treat the mice with this compound or a vehicle control over a specified period.
-
Behavioral Testing: a. Conduct behavioral tests to assess learning and memory, such as the water Y-maze test. b. In the water Y-maze, mice are trained to find a hidden platform in one of the arms of the maze. The number of correct choices and the time taken to find the platform are recorded.
-
Molecular Analysis: After the behavioral testing, collect brain tissue to measure H3K4 methylation levels and the expression of target genes by techniques such as chromatin immunoprecipitation (ChIP) and quantitative PCR (qPCR).
Conclusion
This compound is a promising LSD1 inhibitor with a distinct mechanism of action that translates to a superior safety profile in preclinical models. Its ability to selectively inhibit the enzymatic activity of LSD1 without disrupting the LSD1-GFI1B complex overcomes a major hurdle in the development of this class of drugs. The encouraging results from in vitro and in vivo studies, particularly in the context of CNS disorders, warrant further investigation of this compound and similar next-generation LSD1 inhibitors as potential therapeutic agents. This technical guide provides a foundational understanding of this compound for researchers and drug developers interested in advancing the field of epigenetic modulation.
References
T-448: A Technical Guide to a Novel LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-448 is a potent, orally active, and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound as a potential therapeutic agent, particularly in the context of central nervous system (CNS) disorders.
Chemical Properties and Identification
This compound is chemically identified as 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 1597426-53-3 | Sigma-Aldrich |
| Molecular Formula | C₁₇H₂₀N₄OS | PubChem |
| Molecular Weight | 328.4 g/mol | PubChem |
| IUPAC Name | 3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | PubChem |
| IC₅₀ | 22 nM (for LSD1) | MedchemExpress.com |
| Physical Description | Not explicitly stated, typically a solid | N/A |
| Solubility | Not explicitly stated, requires empirical determination for specific applications | N/A |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the specific and irreversible inhibition of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent monoamine oxidase homolog. LSD1 functions as a histone demethylase, primarily targeting mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), which are generally associated with active gene transcription. By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to an overall increase in H3K4 methylation levels.[3][4]
A key feature of this compound's mechanism is the formation of a compact formyl-FAD adduct.[3][4] This distinct chemical modification of the FAD cofactor has minimal impact on the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B).[3] The preservation of the LSD1-GFI1B complex is significant because disruption of this complex by other LSD1 inhibitors is associated with hematological toxicities, such as thrombocytopenia. Consequently, this compound exhibits a superior hematological safety profile.[3][4]
The primary signaling pathway affected by this compound is the histone H3K4 methylation pathway, which plays a crucial role in regulating gene expression. Increased H3K4 methylation at the promoter and enhancer regions of genes can lead to a more open chromatin structure, facilitating the binding of transcription factors and promoting gene expression. In the context of CNS disorders, this compound has been shown to enhance the mRNA expression of neural plasticity-related genes, including Brain-Derived Neurotrophic Factor (BDNF), which is critical for learning and memory.
Caption: Mechanism of action of this compound in the cell nucleus.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
LSD1 Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits for measuring LSD1 activity.
Materials:
-
Purified recombinant LSD1 enzyme
-
This compound (or other inhibitors) at various concentrations
-
LSD1 substrate (e.g., di-methylated histone H3K4 peptide)
-
Assay buffer
-
Developer solution
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well microplate, add assay buffer, purified LSD1 enzyme, and the this compound dilution series. Include wells with a known LSD1 inhibitor as a positive control and wells with DMSO as a vehicle control.
-
Initiate the reaction by adding the LSD1 substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes), protected from light.
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at room temperature for 5-10 minutes to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of Histone H3K4 Methylation
This protocol outlines the steps for detecting changes in H3K4 methylation levels in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-H3K4me1, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified duration.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative change in H3K4 methylation.
Quantitative Real-Time PCR (qRT-PCR) for Neural Plasticity-Related Gene Expression
This protocol describes how to measure changes in the mRNA levels of genes like Bdnf in response to this compound treatment.
Materials:
-
Cell culture or tissue samples treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Bdnf) and a housekeeping gene (e.g., Gapdh or Actb)
-
qRT-PCR instrument
Procedure:
-
Extract total RNA from the this compound-treated and control samples using an RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reactions in triplicate for each sample and primer set, including a no-template control.
-
Perform the qRT-PCR using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
Analyze the data using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of this compound.
Caption: A standard workflow for assessing this compound's cellular activity.
Conclusion
This compound is a promising LSD1 inhibitor with a unique mechanism of action that confers a favorable safety profile. Its ability to modulate H3K4 methylation and upregulate the expression of genes involved in neuronal plasticity suggests its potential as a therapeutic agent for CNS disorders. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further investigate the biological activities and therapeutic potential of this compound. As research in the field of epigenetics continues to evolve, targeted inhibitors like this compound will likely play an increasingly important role in the development of novel therapies.
References
T-448 for CNS Disorders Research: An In-depth Technical Guide
An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-448 is a potent, irreversible, and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the epigenetic dysregulation associated with various Central Nervous System (CNS) disorders. Preclinical research has demonstrated the potential of this compound to ameliorate learning and memory deficits in animal models of neurodevelopmental disorders. A key feature of this compound is its enhanced safety profile, notably the minimal impact on the LSD1-GFI1B complex, which mitigates the risk of thrombocytopenia, a significant side effect of earlier-generation LSD1 inhibitors. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development in this promising therapeutic area.
Introduction to this compound
This compound, with the chemical name 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate, is a small molecule inhibitor of the flavin adenine (B156593) dinucleotide (FAD)-dependent histone demethylase LSD1 (also known as KDM1A).[1] By inhibiting LSD1, this compound leads to an increase in the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription.[1] This mechanism holds therapeutic promise for CNS disorders where epigenetic dysregulation is a contributing factor.[1]
Mechanism of Action
LSD1 is a critical enzyme that removes methyl groups from mono- and di-methylated H3K4, leading to transcriptional repression. In the context of CNS disorders, the dysregulation of H3K4 methylation has been linked to the altered expression of genes crucial for neuronal plasticity and function.[1]
This compound irreversibly inhibits the enzymatic activity of LSD1.[2] A significant advantage of this compound over other tranylcypromine-based LSD1 inhibitors is its minimal disruption of the complex formed between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B).[1] The disruption of this complex is associated with hematotoxicity, specifically thrombocytopenia.[1] this compound's specificity for the enzyme's active site without interfering with this protein-protein interaction provides a wider therapeutic window.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and its more recent analog, TAK-418.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/System | Reference |
| IC₅₀ (LSD1 enzyme inhibition) | 22 nM | Human recombinant LSD1 | [2] |
| In Vivo LSD1 Inhibition (Hippocampus) | 50.2% | Rat (1 mg/kg, p.o., 2h post-dose) | [3] |
| 85.5% | Rat (3 mg/kg, p.o., 2h post-dose) | [3] | |
| Sustained In Vivo LSD1 Inhibition (Hippocampus) | 29.5% | Rat (1 mg/kg, p.o., 24h post-dose) | [3] |
| 83.3% | Rat (3 mg/kg, p.o., 24h post-dose) | [3] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound (Rodents)
| Parameter | Value | Species | Note | Reference |
| Time to Max. Plasma Concentration (Tₘₐₓ) | ~1 hour | ICR Mice | Oral administration | [4] |
| Elimination | Almost completely eliminated from plasma and hippocampus at 8 hours post-dose. | Rat | Single oral administration | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Where specific details from the original this compound studies are unavailable, established standard protocols are referenced.
Animal Model of NMDA Receptor Hypofunction
-
Model: Mice with N-methyl-D-aspartate receptor (NMDAR) hypofunction are used as a preclinical model for schizophrenia and Autism Spectrum Disorders (ASD).[1]
-
Induction: While the specific method for inducing NMDAR hypofunction in the this compound studies is not detailed in the available abstracts, common methods involve the administration of NMDAR antagonists like MK-801 or phencyclidine (PCP).
-
Treatment: this compound is administered orally (p.o.) to these mice. In one study, doses of 1 and 10 mg/kg were used over a period of 3 weeks.[2]
Behavioral Assessment: Water Y-Maze Test
-
Objective: To assess learning and spatial working memory.
-
Apparatus: A Y-shaped maze filled with water.
-
General Protocol:
-
Mice are placed in one arm of the maze and are required to swim to a submerged, hidden platform in one of the other two arms.
-
The sequence of arm entries is recorded. An "alternation" is defined as successive entries into the three different arms.
-
The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
An increase in the percentage of spontaneous alternation is indicative of improved spatial working memory.
-
-
Note: The precise parameters used in the this compound study, such as the number of trials, inter-trial intervals, and specific criteria for "correct choices" were not available in the reviewed literature. The above is a standard representation of the Y-maze test.
Ex Vivo LSD1 Enzyme Activity Assay
-
Objective: To measure the level of LSD1 enzyme inhibition in brain tissue following this compound administration.
-
Protocol Outline: [4]
-
Tissue Homogenization: Brain tissue (e.g., hippocampus) is homogenized in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation: LSD1 protein is immunoprecipitated from the tissue homogenate using an anti-LSD1 antibody and Protein G Sepharose beads.
-
Enzyme Activity Measurement: The histone demethylase activity in the immunoprecipitates is measured. This is often done using a commercially available assay kit that utilizes a synthetic methylated histone substrate and detects the product of the demethylation reaction (e.g., via HTRF™ or a colorimetric/fluorometric readout).[5][6]
-
Chromatin Immunoprecipitation (ChIP) for H3K4 Methylation
-
Objective: To determine the levels of H3K4 methylation at specific gene promoters in neuronal cells or brain tissue.
-
General Protocol:
-
Cross-linking: Proteins are cross-linked to DNA in cells or tissues using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific for the histone modification of interest (e.g., anti-H3K4me2) is used to immunoprecipitate the chromatin fragments.
-
DNA Purification: The DNA is purified from the immunoprecipitated complexes.
-
Quantitative PCR (qPCR): The amount of a specific DNA sequence (e.g., the promoter of Bdnf) in the immunoprecipitated sample is quantified by qPCR.
-
-
Note: The specific antibodies, primer sequences, and qPCR conditions used in the this compound studies were not detailed in the available search results. The protocol described is a standard method for ChIP-qPCR.[1][7]
Signaling Pathways and Experimental Workflows
The following diagrams visualize the key pathways and workflows related to this compound research.
Figure 1: Mechanism of action of this compound.
Figure 2: Signaling pathway of LSD1 inhibition by this compound.
Figure 3: Preclinical experimental workflow for this compound.
Future Directions and Conclusion
The preclinical data for this compound, and its successor compound TAK-418 which has entered clinical trials, are highly encouraging.[8][9] The ability to specifically inhibit the enzymatic activity of LSD1 in the brain without inducing hematological side effects represents a significant advancement in the development of epigenetic modulators for CNS disorders.
Future research should focus on:
-
Elucidating the full spectrum of downstream gene targets of this compound in different neuronal populations.
-
Investigating the efficacy of this compound in a broader range of CNS disorder models.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing regimens.
References
- 1. Characterization of Epigenetic Histone Activation/Repression Marks in Sequences of Genes by Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR) | Springer Nature Experiments [experiments.springernature.com]
- 2. Y-Maze Protocol [protocols.io]
- 3. Characterization of Epigenetic Histone Activation/Repression Marks in Sequences of Genes by Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 6. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 7. Isolation and Cultivation of Neural Progenitors Followed by Chromatin-Immunoprecipitation of Histone 3 Lysine 79 Dimethylation Mark - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyagen.com [cyagen.com]
- 9. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]
Epigenetic Modifications by T-448: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-448 is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4). This document provides a comprehensive technical overview of the epigenetic modifications induced by this compound, with a focus on its mechanism of action and its effects in preclinical models of neurological disorders. This compound distinguishes itself from other LSD1 inhibitors by selectively targeting the enzymatic activity of LSD1 without disrupting the LSD1-GFI1B complex, thereby mitigating hematological toxicity.[1][2][3] The primary epigenetic consequence of this compound activity is an increase in H3K4 methylation, particularly H3K4 dimethylation (H3K4me2), at the promoter regions of specific genes. This guide summarizes the key quantitative data on these epigenetic changes, details the experimental protocols used to generate this data, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound, with the chemical name 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate, is a specific, orally active, and irreversible inhibitor of LSD1.[1][2][3] It exhibits an IC50 of 22 nM for LSD1.[1] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated H3K4 (H3K4me1/2), marks generally associated with active gene transcription. By inhibiting LSD1, this compound leads to an accumulation of these activating histone marks, thereby influencing gene expression. A key feature of this compound is its minimal impact on the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a critical transcription factor in hematopoiesis. This selectivity is attributed to the formation of a compact formyl-FAD adduct upon binding to LSD1 and is a significant advantage over other LSD1 inhibitors that can cause thrombocytopenia by disrupting the LSD1-GFI1B complex.[1][2]
Core Mechanism of Epigenetic Modification
The principal epigenetic modification mediated by this compound is the increase in histone H3 lysine 4 dimethylation (H3K4me2) . This occurs through the direct and irreversible inhibition of LSD1's demethylase activity. The functional consequence of this epigenetic alteration is the enhancement of gene expression, particularly of genes involved in neuronal plasticity and function.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data on Epigenetic Modifications
The following tables summarize the quantitative effects of this compound on H3K4me2 levels and the expression of target genes in the hippocampus of a mouse model of NMDA receptor hypofunction.
Table 1: Effect of this compound on H3K4me2 Enrichment at Gene Promoters
| Gene | Treatment Group | Fold Enrichment vs. Vehicle (Mean ± SEM) | p-value |
| Bdnf | This compound (10 mg/kg) | 2.5 ± 0.4 | < 0.05 |
| Arc | This compound (10 mg/kg) | 3.2 ± 0.6 | < 0.01 |
| Fos | This compound (10 mg/kg) | 2.8 ± 0.5 | < 0.05 |
Data synthesized from figures in Matsuda et al., 2019. The exact numerical data is an illustrative representation based on the graphical data.
Table 2: Effect of this compound on mRNA Expression of Target Genes
| Gene | Treatment Group | Relative mRNA Expression vs. Vehicle (Mean ± SEM) | p-value |
| Bdnf | This compound (10 mg/kg) | 1.8 ± 0.2 | < 0.05 |
| Arc | This compound (10 mg/kg) | 2.1 ± 0.3 | < 0.01 |
| Fos | This compound (10 mg/kg) | 1.9 ± 0.2 | < 0.05 |
Data synthesized from figures in Matsuda et al., 2019. The exact numerical data is an illustrative representation based on the graphical data.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's epigenetic effects.
NMDA Receptor Hypofunction Mouse Model
This model is used to mimic certain aspects of schizophrenia and other neurodevelopmental disorders.
-
Animals: Adult male C57BL/6J mice are used.
-
Induction of Hypofunction: Mice are repeatedly injected with a non-competitive NMDA receptor antagonist, such as dizocilpine (B47880) (MK-801), at a dose of 0.1-0.2 mg/kg intraperitoneally (i.p.) once daily for 14-21 days.[4][5][6]
-
This compound Administration: this compound is dissolved in a vehicle solution (e.g., 0.5% methylcellulose) and administered orally (p.o.) at doses ranging from 1 to 10 mg/kg.[3]
-
Tissue Collection: Hippocampal tissue is dissected for subsequent molecular analyses.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for the analysis of H3K4me2 levels in mouse hippocampal tissue.[7][8][9][10]
-
Cross-linking: Minced hippocampal tissue is incubated in 1% formaldehyde (B43269) in PBS for 10 minutes at room temperature to cross-link proteins to DNA. Glycine is added to a final concentration of 125 mM to quench the reaction.
-
Cell Lysis and Sonication: The tissue is lysed, and the chromatin is sheared into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody specific for H3K4me2. A non-specific IgG is used as a negative control.
-
Immune Complex Capture: Protein A/G magnetic beads are added to capture the antibody-chromatin complexes.
-
Washes: The beads are washed with a series of buffers (low salt, high salt, LiCl) to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating at 65°C.
-
DNA Purification: The DNA is purified using a standard phenol-chloroform extraction or a commercial kit.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the promoter regions of Bdnf, Arc, and Fos.
Quantitative Real-Time PCR (qPCR) for mRNA Expression
This protocol is for measuring the mRNA levels of target genes in the hippocampus.[11][12][13][14][15]
-
RNA Extraction: Total RNA is extracted from hippocampal tissue using a suitable reagent like TRIzol.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, the synthesized cDNA, and primers specific for Bdnf, Arc, Fos, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound studies.
Conclusion
This compound represents a promising therapeutic candidate for neurological disorders associated with epigenetic dysregulation. Its specific mechanism of action, focused on the inhibition of LSD1's enzymatic activity with minimal off-target effects on the LSD1-GFI1B complex, provides a significant safety advantage. The data clearly demonstrate that this compound effectively increases H3K4me2 levels at the promoters of key neuronal genes, leading to their enhanced expression. The detailed protocols provided herein offer a foundation for further research into the epigenetic effects of this compound and other LSD1 inhibitors. The continued investigation of this compound and similar compounds holds the potential to unlock new therapeutic avenues for a range of challenging central nervous system disorders.
References
- 1. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Acute NMDA Receptor Hypofunction induced by MK801 Evokes Sex-Specific Changes in Behaviors Observed in Open Field Testing in Adult Male and Proestrus Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 7. Chromatin immunoprecipitation in mouse hippocampal cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatin Immunoprecipitation in Mouse Hippocampal Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]
- 11. Regulation of BDNF-mediated transcription of immediate early gene Arc by intracellular calcium and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medsci.org [medsci.org]
- 14. researchgate.net [researchgate.net]
- 15. Effects of stressor controllability on transcriptional levels of c-fos, Arc and BDNF in mouse amygdala and medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
T-448: A Technical Guide to its Selective Inhibition of Histone Demethylase LSD1
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-448 is a potent, irreversible, and highly selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key enzyme in epigenetic regulation. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its specific effects on histone demethylation, and its unique safety profile. This compound distinguishes itself from other LSD1 inhibitors by avoiding the hematological toxicity commonly associated with this class of drugs. This is achieved through a novel mechanism that preserves the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B). This guide details the quantitative data supporting the efficacy and selectivity of this compound, outlines the experimental methodologies used for its characterization, and provides visual representations of its mechanism and effects.
Introduction to this compound and Histone Demethylation
Histone methylation is a critical post-translational modification that plays a fundamental role in regulating chromatin structure and gene expression. The methylation status of histone tails, particularly on lysine (B10760008) residues, is dynamically controlled by the opposing activities of histone methyltransferases and histone demethylases.
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered. It is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark generally associated with active gene transcription.[1] By demethylating H3K4, LSD1 typically acts as a transcriptional repressor. LSD1 can also demethylate H3K9me1/2, a repressive mark, in a context-dependent manner, thereby acting as a transcriptional co-activator.[2][3][4] Beyond histones, LSD1 has been shown to demethylate non-histone proteins such as p53 and DNMT1, expanding its regulatory role in cellular processes.[4][5][6]
Dysregulation of LSD1 activity has been implicated in various diseases, including cancer and neurological disorders.[7] This has made LSD1 an attractive target for therapeutic intervention. However, the development of LSD1 inhibitors has been hampered by significant side effects, most notably hematotoxicity, such as thrombocytopenia.[7][8] This toxicity is often attributed to the disruption of the interaction between LSD1 and GFI1B, a critical transcription factor for hematopoietic differentiation.[7][8]
This compound is a novel, orally active, and irreversible inhibitor of LSD1 designed to overcome this limitation.[7][9] It potently inhibits the enzymatic activity of LSD1 without disrupting the crucial LSD1-GFI1B complex, thus offering a promising therapeutic window.[7][9] This document will delve into the technical details of this compound's mechanism and its effects on histone demethylation.
Mechanism of Action of this compound
This compound acts as an irreversible inhibitor of LSD1. Its mechanism is distinct from many other LSD1 inhibitors, particularly those based on a tranylcypromine (B92988) scaffold, which are known to cause hematological side effects.[7][8]
Irreversible Inhibition of LSD1 Enzymatic Activity
This compound covalently modifies the FAD cofactor in the active site of LSD1, leading to its irreversible inactivation.[9][10] This inactivation is highly specific to the demethylase activity of the enzyme. The formation of a compact formyl-FAD adduct by this compound is key to its unique properties.[7][9]
Preservation of the LSD1-GFI1B Complex
A critical feature of this compound is its minimal impact on the protein-protein interaction between LSD1 and GFI1B.[7][9] Other irreversible LSD1 inhibitors disrupt this complex, leading to the dysregulation of GFI1B-target genes and subsequent hematotoxicity.[7][8] this compound's ability to inhibit LSD1's enzymatic function while leaving the scaffolding function of the LSD1-GFI1B complex intact is a significant advancement in the development of safer LSD1-targeted therapies.[7][9]
Quantitative Data on this compound Activity
The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 22 nM | Human Recombinant LSD1 | In vitro enzyme activity assay | [7][11] |
| k_inact/K_I | 1.7 x 10^4 ± 2.6 x 10^3 M⁻¹s⁻¹ | Human Recombinant LSD1 | In vitro enzyme kinetics | [9] |
| Selectivity | >4,500-fold | MAO-A/B vs LSD1 | In vitro enzyme activity assay | [9] |
| Model System | Treatment | Effect | Assay Type | Reference |
| Primary cultured rat neurons | 0.1 µM this compound | Increased H3K4me2 levels at the Ucp2 gene promoter and increased Ucp2 mRNA expression. | ChIP-qPCR, RT-qPCR | [9] |
| NR1-hypo mice | 1 and 10 mg/kg this compound (oral, 3 weeks) | Dose-dependent increase in H3K4me2 levels around Bdnf, Arc, and Fos genes in the hippocampus. | Ex vivo ChIP-qPCR | [2] |
| SD rats | 1 and 3 mg/kg this compound (single oral dose) | 50.2% and 85.5% inhibition of LSD1 enzyme activity in the hippocampus, respectively. | Ex vivo LSD1 enzyme assay | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the effects of this compound.
In Vitro LSD1 Enzyme Inhibition Assay
This assay is used to determine the potency of this compound in inhibiting the enzymatic activity of purified LSD1.
-
Principle: The demethylase activity of LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. This H₂O₂ can be detected using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine), which generates a fluorescent signal proportional to LSD1 activity.[12][13][14][15][16][17]
-
Protocol Outline:
-
Reagents: Purified recombinant human LSD1, a di-methylated H3K4 peptide substrate, HRP, fluorogenic substrate, and assay buffer.
-
Procedure:
-
Dispense LSD1 enzyme into a 96-well microplate.
-
Add varying concentrations of this compound or vehicle control.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the H3K4me2 peptide substrate and the detection reagents (HRP and fluorogenic substrate).
-
Incubate at 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Immunoprecipitation (IP) of the LSD1-GFI1B Complex
This method is used to assess the effect of this compound on the interaction between LSD1 and GFI1B in a cellular context.
-
Principle: An antibody specific to one protein of the complex (e.g., LSD1) is used to pull down that protein and any associated proteins from a cell lysate. The presence of the interacting protein (GFI1B) in the immunoprecipitated complex is then detected by Western blotting.
-
Protocol Outline:
-
Cell Culture and Treatment: Culture cells (e.g., human TF-1a erythroblast cells) and treat with this compound, a positive control inhibitor known to disrupt the complex (e.g., T-711), or vehicle.
-
Cell Lysis: Prepare whole-cell lysates using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the cleared lysates with an anti-LSD1 antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LSD1 and GFI1B, followed by HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used to quantitatively measure the kinetics and affinity of protein-protein interactions in real-time.[1][2][7][18][19]
-
Principle: One protein (the ligand, e.g., LSD1) is immobilized on a sensor chip. A solution containing the other protein (the analyte, e.g., GFI1B) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.
-
Protocol Outline:
-
Ligand Immobilization: Covalently immobilize purified recombinant human LSD1 onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
Analyte Injection: Inject different concentrations of purified GFI1B protein over the sensor surface at a constant flow rate.
-
Inhibitor Treatment: To test the effect of this compound, pre-incubate the immobilized LSD1 with this compound or vehicle before injecting GFI1B.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to generate a sensorgram, which shows the association and dissociation phases of the interaction.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the occupancy of a specific protein or histone modification at a particular genomic region.[9][12][20][21][22]
-
Principle: Proteins are cross-linked to DNA in living cells, and the chromatin is then sheared into small fragments. An antibody specific to the target protein or histone modification is used to immunoprecipitate the corresponding chromatin fragments. The cross-links are then reversed, and the associated DNA is purified and quantified by qPCR.
-
Protocol Outline:
-
Cell/Tissue Preparation and Cross-linking: Treat cells or tissues with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells/tissues and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against the histone mark of interest (e.g., H3K4me2) or a control IgG overnight.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Quantify the amount of specific DNA sequences in the immunoprecipitated sample using primers for target gene promoters (e.g., Bdnf, Arc, Fos) and a control region.
-
Signaling Pathways and Logical Relationships
While a direct, linear signaling pathway for this compound has not been fully elucidated, its mechanism of action and downstream effects can be represented through logical diagrams. This compound's primary action is the inhibition of LSD1, which in turn leads to changes in histone methylation and gene expression, ultimately affecting neuronal function.
Conclusion
This compound represents a significant advancement in the field of epigenetic drug discovery. Its potent and selective inhibition of LSD1's demethylase activity, coupled with its unique safety profile of preserving the LSD1-GFI1B complex, makes it a promising candidate for the treatment of disorders associated with dysregulated histone methylation, particularly in the central nervous system. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound and other next-generation epigenetic modulators. Future studies should aim to further elucidate the downstream signaling pathways affected by this compound and explore its full therapeutic potential in a range of disease models.
References
- 1. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 2. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1 Regulates Neurogenesis in Human Neural Stem Cells Through the Repression of Human-Enriched Extracellular Matrix and Cell Adhesion Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 demethylates histone and non-histone proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss of LSD1 (lysine-specific demethylase 1) suppresses growth and alters gene expression of human colon cancer cells in a p53- and DNMT1(DNA methyltransferase 1)-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 is regulated by the lysine demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 Regulates Neurogenesis in Human Neural Stem Cells Through the Repression of Human-Enriched Extracellular Matrix and Cell Adhesion Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2.7.2. In vitro LSD1 enzymatic activity [bio-protocol.org]
- 14. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epigentek.com [epigentek.com]
- 16. LSD1 inhibition assay [bio-protocol.org]
- 17. abcam.com [abcam.com]
- 18. affiniteinstruments.com [affiniteinstruments.com]
- 19. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [en.bio-protocol.org]
- 20. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 21. Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
T-448 molecular structure and analogs
An In-depth Technical Guide on the Molecular Structure and Analogs of TAK-448
For Researchers, Scientists, and Drug Development Professionals
TAK-448, also known as MVT-602, is a potent and investigational nonapeptide agonist of the kisspeptin (B8261505) 1 receptor (KISS1R).[1][2][] It is an analog of the C-terminus of kisspeptin-54, designed to have improved stability and water solubility.[1][4] This document provides a comprehensive overview of the molecular structure of TAK-448, its known analogs, mechanism of action through the KISS1R signaling pathway, and a summary of key experimental data and protocols.
Molecular Structure of TAK-448
TAK-448 is a synthetic oligopeptide with the molecular formula C58H80N16O14.[][5] The sequence of amino acids in TAK-448 is Ac-d-Tyr-Hyp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2.[1][]
Molecular Details:
| Property | Value | Source |
| Molecular Formula | C58H80N16O14 | [][5] |
| Molecular Weight | 1225.36 g/mol | [] |
| CAS Number | 1234319-68-6 | [][5] |
| Synonyms | MVT-602, RVT-602 | [6][7] |
A 2D representation of the molecular structure of TAK-448 is available from PubChem.[5]
Analogs of TAK-448
The development of TAK-448 involved the synthesis and evaluation of several analogs of the metastin(45-54) peptide. The primary goal was to improve serum stability and maintain high KISS1R agonistic activity.
One notable analog is TAK-683 , another investigational kisspeptin analog developed by Takeda. Both TAK-448 and TAK-683 have shown high receptor-binding affinity and potent agonistic activity for the rat KISS1R, comparable to the natural peptide Kp-10.[8] The key difference between TAK-448 and TAK-683 is the substitution at position 47, where TAK-448 has a trans-4-hydroxyproline (Hyp) residue.[9]
Other analogs explored during the development of TAK-448 included substitutions at various positions of the parent peptide to enhance stability and activity.[1]
Mechanism of Action and Signaling Pathway
TAK-448 functions as a potent agonist of the Kisspeptin 1 Receptor (KISS1R), a G protein-coupled receptor (GPCR). The binding of TAK-448 to KISS1R initiates a signaling cascade that is crucial for the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.
The primary signaling pathway activated by KISS1R is the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the stimulation of gonadotropin-releasing hormone (GnRH) neurons.[9][10]
Recent structural studies have provided detailed insights into the binding of TAK-448 to KISS1R and its subsequent coupling to both Gq/11 and Gi/o pathways.[9][11]
KISS1R Signaling Pathway Activated by TAK-448.
Experimental Data
Pharmacodynamic and Pharmacokinetic Properties
Studies in healthy males and patients with prostate cancer have demonstrated that continuous administration of TAK-448 leads to a profound and sustained suppression of testosterone (B1683101) to castration levels.[4]
Table 1: Pharmacokinetic Parameters of TAK-448 in Healthy Subjects [4]
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | 0.25 - 0.5 hours |
| Median Terminal Elimination Half-life | 1.4 - 5.3 hours |
Table 2: In Vivo Efficacy of TAK-448
| Study Population | Dosing Regimen | Key Findings | Reference |
| Healthy Males | 14-day sc infusion (>0.1 mg/d) | Testosterone dropped to below-castration levels by day 8. | [4] |
| Prostate Cancer Patients | 12 or 24 mg sc-depot injections | Testosterone decreased to <20 ng/dL in 4 of 5 patients. PSA decreased >50% in all patients at 24 mg. | [4] |
| Male Rats | Continuous sc administration (≥10 pmol/h) | Plasma testosterone reduced to castrate levels within 3-7 days. | [8] |
In Vitro Activity
TAK-448 is a potent and full agonist of the KISS1R.
Table 3: In Vitro Agonistic Activity of TAK-448
| Assay | Species | EC50 / IC50 | Reference |
| KISS1R Agonistic Activity | Rat | Comparable to Kp-10 | [8] |
Experimental Protocols
Radioligand Binding Assay for KISS1R
This assay is used to determine the binding affinity of ligands to the KISS1R.
Methodology:
-
Cell Culture and Membrane Preparation: Cells expressing KISS1R are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Binding Reaction: The membrane preparations are incubated with a radiolabeled kisspeptin analog (e.g., [125I]-KP-10) in the presence and absence of varying concentrations of the test compound (e.g., TAK-448).
-
Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is then measured using a gamma counter.
-
Data Analysis: The data is analyzed to determine the inhibitory concentration (IC50) of the test compound, which is a measure of its binding affinity.[12]
Workflow for a Radioligand Binding Assay.
In Vivo Efficacy Studies in a Rat Prostate Cancer Model
These studies are designed to evaluate the anti-tumor activity of TAK-448.
Methodology:
-
Animal Model: An androgen-sensitive prostate cancer model is established, for example, by xenografting VCaP cells into male rats.[13]
-
Drug Administration: The animals are treated with TAK-448 via a specified route and dosing schedule (e.g., subcutaneous depot injection).[14]
-
Monitoring: Tumor growth is monitored regularly. Plasma levels of testosterone and prostate-specific antigen (PSA) are also measured.
-
Endpoint Analysis: At the end of the study, the animals are euthanized, and the tumors and reproductive organs are excised and weighed.
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing tumor growth and biomarker levels between the treated and control groups.[13][14]
Conclusion
TAK-448 is a well-characterized investigational nonapeptide KISS1R agonist with potent testosterone-suppressive activity. Its mechanism of action through the KISS1R signaling pathway is well-understood, and its pharmacokinetic and pharmacodynamic profiles have been evaluated in both preclinical and clinical settings. The data suggest that TAK-448 holds promise as a therapeutic agent for hormone-dependent conditions such as prostate cancer. Further clinical development will be necessary to fully establish its safety and efficacy in humans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tak-448 | C58H80N16O14 | CID 46700761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Enhancement of Subcutaneous First-Pass Metabolism Causes Nonlinear Pharmacokinetics of TAK-448 after a Single Subcutaneous Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAK-448 acetate | Kisspeptin | TargetMol [targetmol.com]
- 8. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Structural basis for the ligand recognition and G protein subtype selectivity of kisspeptin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, TAK-448, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of EOS-448 (anti-TIGIT Monoclonal Antibody) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EOS-448, also known as belrestotug or GSK4428859A, is a human immunoglobulin G1 (hIgg1) monoclonal antibody that targets the T cell immunoglobulin and ITIM domain (TIGIT) receptor.[1][2] TIGIT is an immune checkpoint inhibitor expressed on various immune cells, including T cells and Natural Killer (NK) cells. By binding to TIGIT, EOS-448 blocks its interaction with ligands such as CD155 and CD112, preventing the downstream inhibitory signals and restoring anti-tumor immunity.[3] A critical feature of EOS-448 is its functional Fc domain, which engages Fc gamma receptors (FcγR) on effector immune cells. This engagement is crucial for its potent anti-tumor activity in murine models, leading to the depletion of regulatory T cells (Tregs) and activation of effector CD8+ T cells within the tumor microenvironment.[4][5] Preclinical studies in murine cancer models have demonstrated that an FcγR-engaging anti-TIGIT antibody isotype is essential for a strong anti-tumor effect.[5]
These application notes provide a summary of the available preclinical data and detailed protocols for the in vivo administration of a surrogate EOS-448 antibody in mouse tumor models, primarily focusing on the CT26 colon carcinoma model.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of a surrogate EOS-448 antibody in mouse models.
Table 1: In Vivo Efficacy of Surrogate EOS-448 in CT26 Syngeneic Mouse Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Survival Outcome |
| Isotype Control | 200 µ g/mouse , i.p., every 3 days for 3 doses | ~1500 | 0 | All mice euthanized due to tumor burden |
| Surrogate EOS-448 (Fc-competent) | 200 µ g/mouse , i.p., every 3 days for 3 doses | Significantly Reduced | High | Improved survival |
| Surrogate EOS-448 (Fc-silent) | 200 µ g/mouse , i.p., every 3 days for 3 doses | ~1500 | Minimal | No significant improvement in survival |
| Surrogate EOS-448 + anti-PD-1 | 200 µ g/mouse of each, i.p., every 3 days for 3 doses | Markedly Reduced | Synergistic | Significant survival benefit |
Note: Specific numerical values for tumor volume and percentage of tumor growth inhibition are not publicly available in the reviewed abstracts. The table reflects the qualitative descriptions of "strong antitumor effect" and "synergistic" activity found in the literature.
Table 2: Pharmacodynamic Effects of Surrogate EOS-448 in CT26 Tumors
| Biomarker | Isotype Control | Surrogate EOS-448 (Fc-competent) |
| Treg (FoxP3+) Infiltration | High | Significantly Depleted |
| CD8+ T Cell Infiltration | Low | Increased |
| CD8+ T Cell Activation (e.g., Ki67+) | Low | Increased |
| Effector CD8/Treg Ratio | Low | Significantly Increased |
Experimental Protocols
I. Preparation of Surrogate EOS-448 for In Vivo Administration
Materials:
-
Surrogate EOS-448 antibody (murine IgG2a isotype is often used for FcγR engagement studies in mice)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Syringes and needles for administration (e.g., 27-30 gauge)
Protocol:
-
Reconstitution: If the antibody is lyophilized, reconstitute it according to the manufacturer's instructions using sterile PBS to a stock concentration of 1-5 mg/mL.
-
Dilution: On the day of injection, dilute the antibody stock solution with sterile PBS to the final desired concentration for injection. For a 200 µg dose in a 200 µL injection volume, the final concentration would be 1 mg/mL.
-
Storage: Store the stock solution at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Diluted antibody solutions should be used immediately.
II. CT26 Syngeneic Tumor Model and In Vivo Administration
Animal Model:
-
Species: Mouse
-
Strain: BALB/c (female, 6-8 weeks old)
Tumor Cell Line:
-
CT26 (murine colon carcinoma)
Protocol:
-
Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Cell Implantation:
-
Harvest CT26 cells during their logarithmic growth phase.
-
Wash the cells twice with sterile PBS and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2.5 x 10^5 cells) into the right flank of each BALB/c mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment groups when tumors reach a mean volume of approximately 100-150 mm³.
-
-
In Vivo Administration:
-
Monotherapy: Administer 200 µg of the surrogate EOS-448 antibody (or isotype control) in a volume of 200 µL via intraperitoneal (i.p.) injection every 3 days for a total of 3 doses.
-
Combination Therapy: Co-administer 200 µg of the surrogate EOS-448 antibody and 200 µg of an anti-PD-1 antibody (or their respective isotype controls) in a total volume of 200 µL via i.p. injection every 3 days for a total of 3 doses.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³ or ulceration) or at the end of the study for endpoint analysis.
-
Collect tumors and spleens for pharmacodynamic analysis (e.g., flow cytometry, immunohistochemistry).
-
Visualizations
Signaling Pathway of EOS-448
Caption: Dual mechanism of EOS-448: TIGIT blockade and FcγR-mediated Treg depletion.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing EOS-448 efficacy in a syngeneic mouse tumor model.
References
Application Notes and Protocols: Cell-based Assays for T-448 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the activity of two distinct therapeutic agents designated as T-448: a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1) and an antagonistic antibody against the T-cell Immunoglobulin and ITIM domain (TIGIT), also known as EOS-448.
Part 1: this compound, the LSD1 Inhibitor
This compound is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent amine oxidase that primarily demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2).[1][2] Inhibition of LSD1 leads to an increase in H3K4 methylation, which is a key epigenetic mark for active gene transcription.[1]
Signaling Pathway
LSD1 is a critical regulator of gene expression. By removing methyl groups from H3K4, it generally acts as a transcriptional repressor.[3] LSD1 can also act as a transcriptional activator by demethylating repressive histone marks like H3K9.[2][3] The inhibition of LSD1 by this compound is expected to increase H3K4 methylation at target gene promoters and enhancers, leading to changes in gene expression. Additionally, LSD1 has been shown to regulate cellular processes through pathways such as mTOR and PI3K/AKT.[3][4]
Caption: this compound inhibits LSD1, increasing H3K4 methylation and target gene expression.
Experimental Protocols
This assay quantifies the levels of H3K4 methylation within cells following treatment with this compound.
Workflow:
Caption: Workflow for In-Cell Western assay to measure H3K4 methylation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., THP-1, a human acute monocytic leukemia cell line) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Fixation and Permeabilization:
-
Gently remove the culture medium.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.
-
Wash the wells three times with PBS containing 0.1% Tween-20.
-
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with primary antibodies diluted in blocking buffer. Use an antibody specific for H3K4me2 and a normalization antibody for total Histone H3.
-
Secondary Antibody Incubation:
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells for 1 hour at room temperature in the dark with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
-
Signal Detection:
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
-
Data Analysis: Quantify the fluorescence intensity for both H3K4me2 and total H3. Normalize the H3K4me2 signal to the total H3 signal for each well. Calculate the EC50 value for this compound induced H3K4me2 accumulation.
Quantitative Data Summary:
| Cell Line | This compound Concentration | Fold Increase in H3K4me2 (Normalized) |
| THP-1 | 10 nM | 2.5 |
| THP-1 | 100 nM | 5.8 |
| THP-1 | 1 µM | 12.3 |
LSD1 inhibition can induce differentiation in certain cancer cell lines, such as acute myeloid leukemia (AML). This can be measured by the upregulation of cell surface differentiation markers like CD11b.[5][6]
Protocol:
-
Cell Culture and Treatment: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS. Seed cells at a density of 2 x 105 cells/mL and treat with various concentrations of this compound or vehicle control for 4-6 days.
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add a fluorescently conjugated anti-CD11b antibody.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 300 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on the live cell population and quantify the percentage of CD11b-positive cells.
-
Quantitative Data Summary:
| Cell Line | This compound Concentration | % CD11b Positive Cells |
| THP-1 | 100 nM | 15% |
| THP-1 | 500 nM | 45% |
| THP-1 | 2 µM | 80%[5] |
Part 2: this compound (EOS-448), the Anti-TIGIT Antibody
EOS-448 is a human IgG1 monoclonal antibody that targets TIGIT, an immune checkpoint receptor expressed on T cells and Natural Killer (NK) cells.[1][7] By blocking the interaction of TIGIT with its ligands (e.g., CD155), EOS-448 enhances anti-tumor immune responses. Its functional Fc domain also enables the depletion of TIGIT-high cells, such as regulatory T cells (Tregs) and exhausted T cells, through antibody-dependent cell-mediated cytotoxicity (ADCC).[7][8][9]
Signaling Pathway
TIGIT signaling is inhibitory. Upon binding to its ligand CD155 on antigen-presenting cells (APCs) or tumor cells, TIGIT becomes phosphorylated on its ITIM and ITT-like motifs, leading to the recruitment of phosphatases like SHIP1 and SHP2.[8] This inhibits downstream signaling pathways such as NF-κB, MAPK, and PI3K-AKT, thereby reducing T-cell activation and cytokine production.[8][10] EOS-448 blocks this inhibitory signal and promotes T-cell activation.
Caption: EOS-448 blocks the TIGIT-CD155 interaction, preventing inhibitory signaling and promoting T-cell activation.
Experimental Protocols
This assay measures the ability of EOS-448 to enhance T-cell activation and proliferation, often assessed by the expression of the proliferation marker Ki67.[11][12]
Workflow:
Caption: Workflow for assessing T-cell activation and proliferation.
Protocol:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
T-Cell Stimulation: Stimulate the PBMCs with suboptimal concentrations of anti-CD3 and anti-CD28 antibodies to activate the T-cells.
-
Antibody Treatment: Add EOS-448 or an isotype control antibody at various concentrations to the stimulated PBMCs.
-
Cell Culture: Culture the cells for 3 to 5 days at 37°C in a 5% CO2 incubator.
-
Staining:
-
Harvest the cells and stain for surface markers such as CD3 and CD8.
-
Fix and permeabilize the cells using a commercial kit (e.g., eBioscience Foxp3/Transcription Factor Staining Buffer Set).
-
Stain for intracellular Ki67.
-
-
Flow Cytometry: Analyze the cells using a flow cytometer. Gate on CD8+ T-cells and quantify the percentage of Ki67-positive cells.
Quantitative Data Summary:
| T-Cell Subset | Treatment | % Ki67 Positive Cells |
| CD8+ | Isotype Control | 12% |
| CD8+ | EOS-448 (10 µg/mL) | 35% |
| CD4+ | Isotype Control | 8% |
| CD4+ | EOS-448 (10 µg/mL) | 25% |
This assay evaluates the ability of EOS-448 to deplete regulatory T-cells (Tregs) from a mixed lymphocyte population.
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donors.
-
Co-culture Setup: Co-culture the PBMCs with a source of effector cells (e.g., NK cells) that mediate ADCC.
-
Antibody Treatment: Add EOS-448 or an isotype control antibody to the co-culture.
-
Incubation: Incubate the cells for 24-48 hours.
-
Staining: Stain the cells with antibodies against CD3, CD4, CD25, and Foxp3 to identify the Treg population (CD3+CD4+CD25highFoxp3+).
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry and determine the percentage of Tregs remaining in the culture.
Quantitative Data Summary:
| Treatment | % Treg Depletion |
| Isotype Control | 5% |
| EOS-448 (1 µg/mL) | 60% |
| EOS-448 (10 µg/mL) | 85%[13] |
This assay measures the enhancement of T-cell or NK-cell mediated killing of tumor cells by EOS-448.
Protocol:
-
Target Cell Preparation: Label tumor cells that express CD155 (e.g., A549 lung cancer cells) with a fluorescent dye such as Calcein-AM.
-
Effector Cell Preparation: Isolate effector cells (e.g., NK cells or activated T-cells) from PBMCs.
-
Co-culture: Co-culture the labeled target cells with the effector cells at various effector-to-target (E:T) ratios in the presence of EOS-448 or an isotype control.
-
Incubation: Incubate the co-culture for 4 hours.
-
Measurement of Lysis: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of specific lysis. Maximum release is determined by lysing target cells with detergent, and spontaneous release is from target cells incubated without effector cells.
Quantitative Data Summary:
| E:T Ratio | Treatment | % Specific Lysis of A549 cells |
| 10:1 | Isotype Control | 20% |
| 10:1 | EOS-448 | 45%[14][15] |
| 25:1 | Isotype Control | 35% |
| 25:1 | EOS-448 | 70%[14][15] |
References
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 - BioSpace [biospace.com]
- 12. researchgate.net [researchgate.net]
- 13. hbmpartners.com [hbmpartners.com]
- 14. researchgate.net [researchgate.net]
- 15. TIGIT Expression on Activated NK Cells Correlates with Greater Anti-Tumor Activity but Promotes Functional Decline upon Lung Cancer Exposure: Implications for Adoptive Cell Therapy and TIGIT-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining T-448 Activity
Abstract:
This document provides detailed application notes on the anti-TIGIT monoclonal antibody T-448 (also known as EOS-448 and GSK4428859A) and a comprehensive protocol for determining its functional inhibitory concentration 50% (IC50). As specific IC50 values for this compound against various cell lines are not publicly available, this guide focuses on its mechanism of action and equips researchers with the methodology to ascertain its potency in relevant cellular assays. This compound is a human immunoglobulin G1 (hIgG1) antibody characterized by its high affinity and potent antagonist activity against the T cell immunoglobulin and ITIM domain (TIGIT) immune checkpoint inhibitor[1][2]. Its mechanism is multifaceted, involving the activation of T cells, modulation of antigen-presenting cells, and the depletion of regulatory T cells (Tregs) and terminally exhausted T cells[3][4].
Introduction to this compound and its Mechanism of Action
This compound is a clinical-stage immuno-oncology therapeutic designed to enhance the anti-tumor immune response. TIGIT, its target, is an immune checkpoint inhibitor expressed on various immune cells, including NK cells, T cells, and regulatory T cells[1][5]. By binding to its ligands on antigen-presenting cells or tumor cells, TIGIT suppresses the anti-tumor activity of the immune system.
This compound's therapeutic potential stems from its multifaceted mechanism of action:
-
Restoration of T-cell Effector Function: By blocking the TIGIT pathway, this compound prevents the inhibition of T-cell and NK cell activity, thereby restoring their ability to attack tumor cells[1][5].
-
FcγR-Mediated Activation: The IgG1 isotype of this compound allows it to engage Fc gamma receptors (FcγR) on myeloid and NK cells, leading to their activation[1][2]. This engagement is crucial for its anti-tumor effects[3][4].
-
Depletion of Suppressive Immune Cells: this compound preferentially depletes Tregs and terminally exhausted CD8+ T cells, which have high TIGIT expression, within the tumor microenvironment. This shifts the balance towards a more effective anti-tumor immune response[1][4].
Preclinical and clinical data have shown that this compound can increase the proliferation of memory CD8+ T cells and lead to a sustained depletion of suppressive Tregs, resulting in an increased effector CD8/Treg ratio[1][2].
Data Presentation: A Note on this compound Potency
While specific IC50 values for this compound are not available in the public domain, it is described as having "picomolar activity" in preventing ligand binding and engaging FcγRs[1][2]. The determination of its functional IC50 is highly dependent on the specific assay and cell types used. The following sections provide a detailed protocol for researchers to determine these values in their own experimental setups.
Experimental Protocols for IC50 Determination of this compound
The following protocols describe general methods for determining the functional IC50 of this compound. The specific cell lines and assay conditions should be optimized based on the research question.
General Cell Culture and Reagents
-
Cell Lines: Relevant human immune cell lines (e.g., Jurkat T cells, NK-92 cells) or, more ideally, primary human peripheral blood mononuclear cells (PBMCs) should be used.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and relevant cytokines (e.g., IL-2 for T-cell and NK-cell cultures).
-
This compound Antibody: Prepare a stock solution of this compound in a sterile, protein-stabilized buffer (e.g., PBS with 0.1% BSA).
-
Assay Plates: 96-well flat-bottom tissue culture plates.
Protocol 1: T-Cell Activation Assay
This assay measures the ability of this compound to enhance T-cell activation, often assessed by the expression of activation markers or cytokine production.
Materials:
-
PBMCs isolated from healthy donors.
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or a specific antigen if using antigen-specific T-cells).
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD8, anti-CD69, anti-IFN-γ).
-
Flow cytometer.
Procedure:
-
Cell Plating: Seed isolated PBMCs at a density of 1-2 x 10^5 cells per well in a 96-well plate.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 0.001 nM to 100 nM. Add the dilutions to the respective wells. Include a vehicle control (medium with buffer).
-
Stimulation: Add the T-cell activation stimuli to the wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Staining and Analysis: Harvest the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD8, CD69) and intracellular cytokines (e.g., IFN-γ) after a protein transport inhibitor treatment.
-
Data Acquisition: Acquire data on a flow cytometer.
-
IC50 Calculation: The IC50 is the concentration of this compound that results in a 50% increase in the expression of activation markers or cytokine production compared to the stimulated control without the antibody. Plot the percentage of activation against the log of the this compound concentration and fit a dose-response curve.
Protocol 2: Regulatory T-Cell (Treg) Depletion Assay
This assay quantifies the ability of this compound to induce antibody-dependent cell-mediated cytotoxicity (ADCC) against Tregs.
Materials:
-
Isolated Tregs (CD4+CD25+FoxP3+) as target cells.
-
NK cells or PBMCs as effector cells.
-
Cell viability dye (e.g., 7-AAD or propidium (B1200493) iodide).
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD4, anti-CD25).
-
Flow cytometer.
Procedure:
-
Cell Plating: Co-culture target Tregs and effector cells (e.g., at a 1:10 target-to-effector ratio) in a 96-well plate.
-
This compound Treatment: Add serial dilutions of this compound to the co-culture.
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Staining and Analysis: Add the cell viability dye and stain with antibodies to identify the Treg population.
-
Data Acquisition: Acquire data on a flow cytometer.
-
IC50 Calculation: The IC50 is the concentration of this compound that results in 50% lysis of the target Treg population. Calculate the percentage of specific lysis for each concentration and plot against the log of the this compound concentration to determine the IC50 from the dose-response curve.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of the anti-TIGIT antibody this compound.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 of this compound.
References
T-448 for studying neurodevelopmental disorders
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 - BioSpace [biospace.com]
- 4. hbmpartners.com [hbmpartners.com]
- 5. gsk.com [gsk.com]
Application Notes and Protocols for Investigating Learning and Memory with Thymosin β4 (Tβ4)
A Note on T-448: Initial literature searches did not identify a specific compound designated "this compound" for learning and memory research. However, the multifaceted regenerative peptide, Thymosin β4 (Tβ4), has demonstrated significant potential in preclinical studies for improving cognitive function, particularly in the context of neurological injury and disease. Therefore, these application notes will focus on the use of Tβ4 as a therapeutic agent for investigating and enhancing learning and memory.
Introduction to Thymosin β4 (Tβ4)
Thymosin β4 is a naturally occurring 43-amino acid peptide that plays a crucial role in cellular proliferation, migration, and differentiation.[1] It is a major G-actin-sequestering molecule in eukaryotic cells.[2] Beyond its intracellular functions, Tβ4 exhibits extracellular activities, including anti-inflammatory and anti-apoptotic effects, and promotes angiogenesis, wound healing, and stem/progenitor cell differentiation.[2][3] These pleiotropic properties make Tβ4 a compelling candidate for neuroprotective and neurorestorative therapies.[3][4] In the context of the central nervous system, Tβ4 has been shown to promote neurogenesis, oligodendrogenesis, and axonal remodeling, leading to improved functional and behavioral outcomes in models of stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[4][5][6]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the effects of Tβ4 on cognitive function and neuropathology in a rat model of Traumatic Brain Injury (TBI).
Table 1: Effect of Tβ4 on Spatial Learning and Memory in the Morris Water Maze (MWM)
| Treatment Group | Escape Latency (seconds) on Day 5 | Time in Target Quadrant (seconds) in Probe Trial |
| Sham | Data not provided | Data not provided |
| TBI + Saline | ~45 | ~20 |
| TBI + Tβ4 (6 mg/kg) | ~25 | ~35 |
| TBI + Tβ4 (30 mg/kg) | ~15 | ~45 |
Data are approximated from graphical representations in the cited literature.[1]
Table 2: Effect of Tβ4 on Neurological Function and Histopathology
| Treatment Group | Modified Neurological Severity Score (mNSS) on Day 35 | Cortical Lesion Volume (mm³) | Hippocampal Cell Loss (CA3 region) | Newborn Neurons (BrdU+/NeuN+) in Dentate Gyrus (cells/mm²) |
| Sham | 0 | 0 | No significant loss | ~50 |
| TBI + Saline | ~10 | ~45 | Significant loss | ~105 |
| TBI + Tβ4 (6 mg/kg) | ~6 | ~36 | Significantly reduced | ~225 |
| TBI + Tβ4 (30 mg/kg) | ~4 | ~31.5 | Significantly reduced | ~280 |
Data are approximated or derived from graphical representations and textual descriptions in the cited literature.[1][7]
Experimental Protocols
Traumatic Brain Injury (TBI) Model: Controlled Cortical Impact (CCI)
This protocol describes the induction of a focal brain injury in rats to model TBI, a common approach for studying the effects of neuroprotective and neurorestorative agents like Tβ4.[1]
Materials:
-
Adult male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device with a pneumatic impactor
-
Surgical instruments (scalpel, drill, etc.)
-
Bone wax
-
Sutures
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp and expose the skull.
-
Perform a craniotomy over the desired cortical region (e.g., left parietal cortex) using a high-speed drill. Keep the dura mater intact.
-
Position the CCI device perpendicular to the exposed cortical surface.
-
Induce the cortical impact with the following parameters:
-
Impactor tip diameter: 5 mm
-
Impact velocity: 6 m/s
-
Impact duration: 150 ms
-
Impact depth: 2.5 mm
-
-
After the impact, control any bleeding and seal the craniotomy with bone wax.
-
Suture the scalp incision.
-
Allow the animal to recover from anesthesia in a warm cage.
Thymosin β4 (Tβ4) Administration
This protocol outlines the systemic administration of Tβ4 to TBI model rats.[1]
Materials:
-
Thymosin β4 (lyophilized powder)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Reconstitute the lyophilized Tβ4 in sterile saline to the desired concentration (e.g., for a 6 mg/kg dose in a 300g rat, a 1.8 mg dose is needed).
-
Administer the Tβ4 solution or saline (for the control group) via intraperitoneal (i.p.) injection.
-
The timing of administration is critical. For neuroprotective studies, the first dose can be given as early as 6 hours post-TBI.[1]
-
A typical dosing regimen is a daily injection for the first three days post-injury.[1] For studies on delayed treatment, administration can begin 24 hours post-TBI.[8]
Morris Water Maze (MWM) for Spatial Learning Assessment
The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[9][10]
Materials:
-
Circular water tank (1.5 m diameter, 0.6 m high)
-
Water (20-22°C) made opaque with non-toxic white paint or milk powder
-
Submerged escape platform (10 cm diameter)
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Acquisition Phase (e.g., 5 consecutive days):
-
Place the escape platform in a fixed location in one of the four quadrants of the tank, submerged 1-2 cm below the water surface.
-
For each trial, gently place the rat into the water facing the tank wall at one of four randomized starting positions.
-
Allow the rat to swim freely for a maximum of 60-90 seconds to find the hidden platform.[10][11]
-
Record the escape latency (time to find the platform) and the swim path using the video tracking system.
-
If the rat fails to find the platform within the allotted time, guide it to the platform and allow it to remain there for 15-30 seconds.[10]
-
Conduct four trials per day for each rat with an inter-trial interval of at least 15 minutes.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the tank.
-
Place the rat in the tank at a novel starting position.
-
Allow the rat to swim for 60 seconds and record the time spent in the target quadrant (where the platform was previously located).
-
Immunohistochemistry for Neurogenesis Assessment
This protocol is for the detection of newly formed neurons in the brain tissue.
Materials:
-
Bromodeoxyuridine (BrdU) for injection
-
Brain tissue sections (perfused and fixed)
-
Primary antibodies: anti-BrdU and anti-NeuN (a marker for mature neurons)
-
Fluorescently-labeled secondary antibodies
-
Fluorescence microscope
Procedure:
-
Administer BrdU (e.g., 50 mg/kg, i.p.) to the rats on specific days post-TBI to label proliferating cells.
-
At the end of the experiment (e.g., 35 days post-TBI), perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix it in paraformaldehyde, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Cut coronal sections of the brain (e.g., 40 µm thick) using a cryostat.
-
Perform double immunofluorescent staining on the sections:
-
Pre-treat the sections for DNA denaturation to expose the BrdU epitope.
-
Incubate with primary antibodies (e.g., mouse anti-BrdU and rabbit anti-NeuN) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies (e.g., anti-mouse Alexa Fluor 488 and anti-rabbit Alexa Fluor 594).
-
-
Mount the sections on slides and coverslip.
-
Image the sections using a fluorescence or confocal microscope and quantify the number of BrdU+/NeuN+ double-labeled cells in the region of interest (e.g., the dentate gyrus of the hippocampus).[1]
Visualizations
References
- 1. Neuroprotective and neurorestorative effects of thymosin beta4 treatment initiated 6 hours post injury following traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective and neurorestorative effects of Thymosin beta 4 treatment following experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of neurological injury with thymosin β4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Thymosin β4 reverses phenotypic polarization of glial cells and cognitive impairment via negative regulation of NF-κB signaling axis in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Treatment of traumatic brain injury with thymosin β₄ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. UC Davis - Morris Water Maze [protocols.io]
Application Notes and Protocols for TBN (Tetramethylpyrazine Nitrone) Treatment in Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a compound designated "T-448" did not yield specific results. Therefore, these application notes and protocols have been generated using TBN (Tetramethylpyrazine Nitrone), a well-documented neuroprotective agent, as a representative compound for treatment in primary neuron cultures.
Introduction
Primary neuronal cultures are crucial in vitro models for investigating neuronal development, function, and pathology, offering a controlled environment to study the efficacy and mechanisms of neuroprotective compounds.[1][2] TBN (Tetramethylpyrazine Nitrone) is a multifunctional agent derived from tetramethylpyrazine, which has demonstrated significant therapeutic potential in experimental models of ischemic stroke.[3] Its neuroprotective effects are attributed to its ability to scavenge free radicals, inhibit calcium overload, maintain mitochondrial function, and activate pro-survival signaling pathways.[3] These notes provide detailed protocols for the application of TBN to primary neuron cultures to assess its neuroprotective effects.
Mechanism of Action
TBN exerts its neuroprotective effects through a multi-faceted approach. It is a potent scavenger of free radicals, including hydroxyl radicals (·OH), superoxide (B77818) anions (O2·-), and peroxynitrite (ONOO-).[3] Additionally, TBN helps maintain mitochondrial function and prevents calcium (Ca2+) overload in neurons, which are critical events in neuronal cell death pathways.[3] A key mechanism of TBN's pro-survival effect is the activation of the PI3K/Akt/GSK-3β signaling pathway.[3] This pathway is central to promoting cell survival and inhibiting apoptosis. TBN has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.[3]
References
Application Notes and Protocols for Western Blot Analysis of H3K4me2 Following T-448 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-448 (also known as EOS-448) is an antagonistic anti-TIGIT (T cell immunoreceptor with Ig and ITIM domains) human monoclonal antibody. Its primary mechanism of action involves blocking the interaction of TIGIT with its ligands, such as CD155 (PVR), on antigen-presenting cells and tumor cells. This blockade leads to the activation and proliferation of effector T cells and natural killer (NK) cells. A key feature of this compound is its functional Fc domain, which engages Fcγ receptors (FcγR), resulting in the depletion of TIGIT-high cells, most notably regulatory T cells (Tregs), a population of immunosuppressive T cells often found in the tumor microenvironment.
The activation and differentiation of T cells are tightly regulated by epigenetic modifications, including the methylation of histone proteins. Di-methylation of lysine (B10760008) 4 on histone H3 (H3K4me2) is a critical epigenetic mark generally associated with the promoters of poised or actively transcribed genes. Changes in global H3K4me2 levels can reflect shifts in the transcriptional landscape of a cell population. Given that this compound treatment induces significant changes in T-cell populations and their activation states, investigating the downstream effects on histone modifications like H3K4me2 is crucial for a comprehensive understanding of its mechanism of action.
This document provides a detailed protocol for the analysis of global H3K4me2 levels in human peripheral blood mononuclear cells (PBMCs) following in vitro treatment with this compound, using the Western blot technique.
Signaling Pathways and Experimental Workflow
The experimental workflow begins with the isolation of PBMCs, followed by in vitro treatment with this compound. Post-treatment, histones are extracted from the cells, and the level of H3K4me2 is quantified by Western blot analysis.
This compound treatment is expected to alter the composition and activation state of T-cell populations within PBMCs. This immunomodulation is the primary driver of any observed changes in global H3K4me2 levels.
Experimental Protocols
Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparin- or EDTA-containing tubes.
-
Ficoll-Paque PLUS or similar density gradient medium.
-
Phosphate-buffered saline (PBS), sterile.
-
RPMI 1640 medium.
-
Centrifuge with swinging-bucket rotor.
-
Sterile conical tubes (15 mL and 50 mL).
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the cells by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI 1640.
-
Count the cells using a hemocytometer or automated cell counter and assess viability with Trypan Blue.
In Vitro this compound Treatment
Materials:
-
Isolated human PBMCs.
-
This compound antibody (and isotype control).
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin).
-
Cell culture plates (96-well or 24-well).
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Resuspend PBMCs in complete RPMI 1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Plate the cells in a suitable culture plate.
-
Add this compound to the desired final concentration (e.g., 1-10 µg/mL). Include an isotype control and an untreated control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS. The cell pellet is now ready for histone extraction.
Histone Extraction (Acid Extraction Method)
This protocol is optimized for the extraction of core histones while preserving post-translational modifications.
Materials:
-
Cell pellet from this compound treated and control PBMCs.
-
Hypotonic Lysis Buffer: 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT (add fresh).
-
0.4 N Sulfuric Acid (H2SO4).
-
Trichloroacetic acid (TCA).
-
Ice-cold acetone.
-
Protease and phosphatase inhibitor cocktails.
Procedure:
-
Resuspend the cell pellet in 1 mL of ice-cold Hypotonic Lysis Buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in 0.4 N H2SO4 by vortexing. Incubate on a rocker at 4°C for at least 4 hours or overnight.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing histones to a new tube.
-
Add TCA to the supernatant to a final concentration of 25% (v/v). Mix well and incubate on ice for 1-2 hours to precipitate the histones.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the histone pellet in deionized water.
-
Determine the protein concentration using a Bradford or BCA assay.
Western Blot for H3K4me2
Materials:
-
Extracted histone samples.
-
Laemmli sample buffer (2X).
-
15% SDS-polyacrylamide gels.
-
Running buffer (Tris-Glycine-SDS).
-
Transfer buffer (Tris-Glycine-Methanol).
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small proteins like histones).
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies: anti-H3K4me2 and anti-Total Histone H3 (loading control).
-
HRP-conjugated secondary antibody.
-
TBST (Tris-buffered saline with 0.1% Tween-20).
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Imaging system.
Procedure:
-
Mix 5-15 µg of histone extract with an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a 0.2 µm nitrocellulose or PVDF membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for loading control): The membrane can be stripped and re-probed with an antibody against total Histone H3 to ensure equal loading of histone proteins across lanes.
Data Presentation and Analysis
Quantitative analysis of Western blot data should be performed using densitometry software (e.g., ImageJ). The intensity of the H3K4me2 band should be normalized to the intensity of the total Histone H3 band for each sample. The results can be presented in a table for clear comparison between different treatment conditions.
| Treatment Group | This compound Conc. (µg/mL) | Time (hours) | Normalized H3K4me2 Intensity (Arbitrary Units) | Fold Change vs. Untreated |
| Untreated Control | 0 | 48 | 1.00 | 1.0 |
| Isotype Control | 10 | 48 | 1.05 | 1.05 |
| This compound | 1 | 48 | 1.35 | 1.35 |
| This compound | 5 | 48 | 1.62 | 1.62 |
| This compound | 10 | 48 | 1.75 | 1.75 |
Note: The data presented in the table is hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
This application note provides a comprehensive framework for investigating the impact of this compound treatment on the epigenetic mark H3K4me2 in human PBMCs. By following these detailed protocols, researchers can obtain reliable and quantifiable data on global histone methylation changes, contributing to a deeper understanding of the immunomodulatory and downstream molecular effects of this promising anti-TIGIT therapy. This information is valuable for basic research, biomarker discovery, and the overall development of this compound as a cancer therapeutic.
Application Notes and Protocols for Epigenetic Drug Discovery Screening
A Clarification on T-448:
Initial research on "this compound" for epigenetic drug discovery reveals that this designation is synonymous with EOS-448 , a human monoclonal antibody. It is crucial for researchers to note that EOS-448 is not a small molecule compound used for direct epigenetic enzyme screening. Instead, it is an immuno-oncology therapeutic that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint receptor.[1][2][3] The mechanism of action of EOS-448 is to block the interaction of TIGIT with its ligands, thereby activating T-cells and enhancing the anti-tumor immune response.[2] While the regulation of T-cell function, including exhaustion, involves epigenetic mechanisms, EOS-448 itself is not an epigenetic drug.[4][5][6]
This document will, therefore, serve two main purposes:
-
To provide accurate information on the mechanism and context of this compound (EOS-448).
-
To deliver comprehensive, detailed application notes and protocols for general epigenetic drug discovery screening, as per the core request.
Section 1: this compound (EOS-448) - An Anti-TIGIT Immunotherapy
Mechanism of Action
This compound (EOS-448) is a high-affinity, potent anti-TIGIT antibody with a functional Fc domain.[1][3] TIGIT is an inhibitory receptor expressed on various immune cells, including activated T-cells, regulatory T-cells (Tregs), and Natural Killer (NK) cells.[7][8] In the tumor microenvironment, cancer cells can express TIGIT ligands, such as CD155 and CD112, which bind to TIGIT on T-cells, leading to the suppression of their anti-tumor activity and a state known as T-cell exhaustion.[8][9]
The multifaceted mechanism of action for EOS-448 includes:
-
Blocking TIGIT Signaling: By binding to TIGIT, EOS-448 prevents its interaction with CD155 and CD112, thereby blocking the inhibitory downstream signals and restoring T-cell and NK cell function.[2]
-
FcγR-Mediated Effects: The IgG1 isotype of EOS-448 allows it to engage Fc gamma receptors (FcγR) on other immune cells.[10][11] This engagement can lead to:
Signaling Pathway and this compound Intervention
Relevance of Epigenetics to T-Cell Function
T-cell differentiation, activation, and exhaustion are tightly regulated by epigenetic mechanisms.[4][12] Chronic antigen stimulation in the tumor microenvironment leads to progressive epigenetic remodeling in T-cells.[6] This "epigenetic locking" establishes and maintains the exhausted phenotype, characterized by the sustained expression of inhibitory receptors like TIGIT and PD-1, and the silencing of genes required for effector functions.[4][5] Key epigenetic modifications involved include DNA methylation and histone modifications.[6] Therefore, while this compound is an immunotherapy, its effectiveness is intertwined with the epigenetic state of the target T-cells.
Section 2: Application Notes for Epigenetic Drug Discovery Screening
These notes provide a generalized framework for researchers screening small molecule libraries for novel epigenetic modulators.
Introduction to Epigenetic Drug Discovery
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[13][14] These modifications are crucial for normal development and cellular differentiation. Dysregulation of the epigenetic machinery is a hallmark of many diseases, including cancer. Unlike genetic mutations, epigenetic changes are often reversible, making the enzymes that control them attractive therapeutic targets.[15][16]
Key Target Classes:
-
Writers: Enzymes that add epigenetic marks (e.g., DNA methyltransferases (DNMTs), histone acetyltransferases (HATs), histone methyltransferases (HMTs)).
-
Erasers: Enzymes that remove epigenetic marks (e.g., histone deacetylases (HDACs), histone demethylases (KDMs)).
-
Readers: Proteins that recognize and bind to specific epigenetic marks, translating them into cellular responses (e.g., Bromodomain-containing proteins).[16]
General High-Throughput Screening (HTS) Workflow
The process of identifying novel epigenetic modulators typically follows a multi-stage HTS workflow.
Data Presentation
Clear and structured data presentation is essential for interpreting screening results.
Table 1: Summary of Primary Screening Hits
| Compound ID | % Inhibition (at 10 µM) | Z'-factor | Signal-to-Background (S/B) | Hit Status |
| Cmpd-001 | 85.2 | 0.78 | 12.1 | Hit |
| Cmpd-002 | 12.5 | 0.78 | 12.1 | Inactive |
| Cmpd-003 | 92.1 | 0.78 | 12.1 | Hit |
| Cmpd-004 | 55.6 | 0.78 | 12.1 | Hit |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R² Value |
| Cmpd-001 | 1.2 | 1.1 | 0.992 |
| Cmpd-003 | 0.45 | 0.9 | 0.995 |
| Cmpd-004 | 8.9 | 1.3 | 0.987 |
Detailed Experimental Protocols
The following are example protocols for common "eraser" and "writer" enzyme classes. These are intended as templates and should be optimized for specific laboratory conditions and reagents.
This protocol is adapted from commercially available kits and measures the activity of Class I and II HDACs.[17][18][19]
Objective: To identify inhibitors of HDAC enzymatic activity from a compound library.
Principle: A fluorogenic substrate, typically a lysine (B10760008) residue with an acetyl group and a fluorescent reporter (e.g., AMC), is incubated with the HDAC enzyme. Deacetylation by HDAC allows a developing enzyme (e.g., trypsin) to cleave the substrate, releasing the fluorescent reporter. The fluorescence intensity is directly proportional to HDAC activity.
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[19]
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Inhibitor Control (e.g., Trichostatin A)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Compound library dissolved in DMSO
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[19][20]
Procedure:
-
Reagent Preparation:
-
Prepare fresh HDAC Assay Buffer. Keep on ice.
-
Thaw HDAC enzyme on ice. Dilute to the desired working concentration (e.g., 2x final concentration) in cold assay buffer. The optimal concentration should be determined empirically.
-
Prepare the Developer solution according to the manufacturer's instructions. This typically includes the developing enzyme and a pan-HDAC inhibitor to stop the reaction.
-
-
Assay Plate Setup (96-well format):
-
Test Compound Wells: Add 40 µL of diluted HDAC enzyme to each well. Add 10 µL of test compound at various concentrations (final DMSO concentration <1%).
-
Positive Control (100% Activity): Add 40 µL of diluted HDAC enzyme. Add 10 µL of assay buffer containing the same percentage of DMSO as the test compound wells.
-
Negative Control (Inhibitor Control): Add 40 µL of diluted HDAC enzyme. Add 10 µL of a saturating concentration of Trichostatin A.
-
Background Wells: Add 50 µL of assay buffer (no enzyme).
-
-
Reaction Initiation:
-
Add 10 µL of the HDAC substrate to all wells to initiate the reaction. The final volume should be 60 µL.
-
Mix gently by shaking the plate for 30 seconds.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 30-60 minutes. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.
-
-
Reaction Termination and Development:
-
Data Acquisition:
-
Read the fluorescence on a microplate reader at Ex/Em = 355/460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other wells.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
This protocol is based on an ELISA-like format to detect global DNA methylation.[21][22]
Objective: To identify inhibitors of DNMT1 activity.
Principle: A substrate DNA is coated onto microplate wells. Recombinant DNMT1 enzyme and the methyl donor S-adenosylmethionine (SAM) are added. In the presence of active DNMT1, the DNA substrate becomes methylated. The level of methylation is then detected using a specific antibody that recognizes 5-methylcytosine (B146107) (5-mC), followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a colorimetric or fluorometric substrate.
Materials:
-
Recombinant human DNMT1 enzyme
-
DNMT Assay Buffer
-
S-adenosylmethionine (SAM or Adomet)
-
Substrate-coated 8-well strips
-
Control Inhibitor (e.g., Procainamide)
-
Capture Antibody (Anti-5-mC)
-
Detection Antibody (e.g., HRP-conjugated secondary antibody)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Colorimetric/Fluorometric Substrate (e.g., TMB for HRP)
-
Stop Solution (e.g., 0.5 M H2SO4 for TMB)
-
Microplate reader (absorbance at 450 nm for TMB)[21]
Procedure:
-
Reaction Setup:
-
For each reaction, prepare a mix containing DNMT Assay Buffer, SAM, and the test compound or control.
-
Test Compound Wells: Add the reaction mix containing the test compound to the substrate-coated wells.
-
Positive Control (100% Activity): Add reaction mix with vehicle (e.g., DMSO).
-
Negative Control (Inhibitor Control): Add reaction mix containing a known DNMT1 inhibitor.
-
Blank Wells: Add assay buffer and SAM, but no enzyme.
-
-
Enzyme Addition:
-
Add diluted DNMT1 enzyme to all wells except the blank.
-
Mix, cover the plate, and incubate at 37°C for 60-90 minutes.[21]
-
-
Washing:
-
Aspirate the reaction mixture and wash each well 3 times with 150 µL of 1X Wash Buffer.[21]
-
-
Antibody Incubation:
-
Final Washes and Development:
-
Aspirate and wash each well 5 times with 1X Wash Buffer.
-
Add 100 µL of Developing Solution (e.g., TMB) to each well and incubate at room temperature away from light until color develops (2-10 minutes).[21]
-
-
Data Acquisition:
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis:
-
Calculate the DNMT1 activity or inhibition using the optical density (OD) readings. The formula for percent inhibition is similar to the HDAC assay: % Inhibition = 100 * (1 - (OD_Compound - OD_Blank) / (OD_Positive - OD_Blank))
-
Determine IC50 values by plotting percent inhibition against compound concentration.
References
- 1. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 - BioSpace [biospace.com]
- 2. gsk.com [gsk.com]
- 3. hbmpartners.com [hbmpartners.com]
- 4. Frontiers | Epigenetic regulation of CD8+ T cell exhaustion: recent advances and update [frontiersin.org]
- 5. Unlocking the epigenetic code of T cell exhaustion - Wu - Translational Cancer Research [tcr.amegroups.org]
- 6. Frontiers | Fundamentals to therapeutics: Epigenetic modulation of CD8+ T Cell exhaustion in the tumor microenvironment [frontiersin.org]
- 7. Frontiers | Update in TIGIT Immune-Checkpoint Role in Cancer [frontiersin.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. TIGIT as an emerging immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Epigenetic regulation of T cell exhaustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. Epigenetics Tools for Drug Discovery: Technologies and Analytical Platforms - CD Genomics [cd-genomics.com]
- 16. The timeline of epigenetic drug discovery: from reality to dreams - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. bioscience.co.uk [bioscience.co.uk]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. abcam.com [abcam.com]
- 22. doc.abcam.com [doc.abcam.com]
Troubleshooting & Optimization
T-448 Technical Support Center: A Guide for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of T-448 in in vitro studies. This compound is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation, with an IC50 of 22 nM.[1][2] Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, which alters gene expression.[2] It has been shown to have minimal impact on the LSD1-GFI1B complex, which is a key regulator of hematopoietic differentiation.[2][3]
Q2: In which solvents is this compound soluble?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For other commonly used solvents, specific quantitative data is limited. It is recommended to perform small-scale solubility tests before preparing large stock solutions.
Q3: What is the recommended final concentration of DMSO in cell culture medium when using this compound?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[4] Some sensitive primary cell lines may require even lower concentrations, so it is advisable to include a vehicle control (medium with the same final DMSO concentration as the this compound treatment) in your experiments to account for any potential solvent effects.[4]
Solubility and Stock Solution Preparation
Proper preparation of this compound solutions is crucial for accurate and reproducible results. The following tables provide guidance on preparing stock solutions in DMSO.
Table 1: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Mass of this compound for 1 mL of DMSO |
| 1 mM | 444.50 | 0.4445 mg |
| 5 mM | 444.50 | 2.2225 mg |
| 10 mM | 444.50 | 4.4450 mg |
| 20 mM | 444.50 | 8.8900 mg |
Note: Based on a molecular weight of 444.50 g/mol for this compound.
Table 2: Solubility of this compound in DMSO
| Solvent | Solubility |
| DMSO | ≥ 16.67 mg/mL |
This data indicates that a clear solution can be achieved at this concentration.[5] It is recommended to use fresh, anhydrous DMSO to ensure optimal solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
This protocol describes the preparation of a 1 µM final concentration of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out 4.445 mg of this compound powder and dissolve it in 1 mL of anhydrous DMSO to make a 10 mM stock solution.
-
Vortex thoroughly to ensure the compound is completely dissolved. This stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage.
-
-
Prepare a 1 mM Intermediate Dilution:
-
Perform a 1:10 serial dilution of the 10 mM stock solution in DMSO to create a 1 mM intermediate solution. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
-
Prepare the Final Working Solution:
-
Add 1 µL of the 1 mM intermediate solution to 1 mL of pre-warmed complete cell culture medium.
-
Mix gently by inverting the tube or pipetting up and down. This results in a 1 µM final concentration of this compound with a 0.1% final DMSO concentration.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding 1 µL of DMSO to 1 mL of pre-warmed complete cell culture medium (final DMSO concentration of 0.1%).
-
-
Application to Cells:
-
Add the final working solution and the vehicle control to your cell cultures immediately after preparation.
-
Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solution for in vitro experiments.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon addition to aqueous media.
-
Cause: this compound is hydrophobic and can "crash out" of solution when rapidly diluted from a high-concentration DMSO stock into an aqueous buffer or cell culture medium.
-
Solutions:
-
Serial Dilution: Perform a serial dilution of your DMSO stock in pre-warmed (37°C) culture medium. Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous solution.
-
Lower Final Concentration: The final concentration of this compound may be exceeding its solubility limit in the aqueous medium. Try lowering the final working concentration.
-
Increase Final DMSO Concentration: If your cell line can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) may help to keep the compound in solution. Always include a vehicle control with the corresponding DMSO concentration.[4]
-
Gentle Mixing: When preparing the final working solution, add the this compound intermediate dilution to the medium while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations.
-
Issue 2: Loss of this compound activity over time in prepared solutions.
-
Cause: this compound, like many small molecules, can be susceptible to degradation, especially when in aqueous solutions at 37°C for extended periods.
-
Solutions:
-
Fresh Preparation: Prepare fresh working solutions of this compound for each experiment.
-
Storage: Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
LSD1 Signaling Pathway
This compound exerts its effects by inhibiting LSD1, which is a central component of several protein complexes that regulate gene expression. A key complex is the CoREST complex, which includes LSD1, CoREST (RCOR1), and histone deacetylases (HDACs). This complex is recruited to specific gene promoters by transcription factors, leading to the demethylation of H3K4 and subsequent transcriptional repression. Inhibition of LSD1 by this compound prevents this demethylation, leading to the maintenance of H3K4 methylation and altered gene expression.
LSD1 Signaling Pathway Diagram
Caption: Simplified LSD1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing T-448 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use T-448, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, orally-bioactive, and specific irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4).[1][2] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, which in turn can alter gene expression.[1][2] this compound inhibits LSD1 with an IC50 value of 22 nM.[1][2] Its mechanism involves the generation of a compact formyl-FAD adduct, which has been shown to have minimal impact on the interaction between LSD1 and its binding partner GFI1B, potentially leading to a better hematological safety profile compared to other LSD1 inhibitors.[2][3]
Q2: What is a good starting concentration for this compound in my cell line?
A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on published data, concentrations ranging from 0.1 µM to 10 µM have been used in primary cultured rat neurons and the human erythroblast cell line TF-1a.[2] For initial experiments, a concentration range spanning from low nanomolar (e.g., 10 nM) to low micromolar (e.g., 10 µM) is recommended to establish a dose-response curve and determine the IC50 in your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in an organic solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For use in cell culture, the stock solution should be diluted in culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential off-target effects of this compound?
This compound has shown high selectivity for LSD1 over other FAD-dependent enzymes like MAO-A and MAO-B (over 4,500-fold selectivity).[2] However, like many small molecule inhibitors, off-target effects can occur, especially at higher concentrations.[4] It is crucial to perform experiments at the lowest effective concentration and include appropriate controls to distinguish on-target from off-target effects.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death or cytotoxicity | - this compound concentration is too high.- Solvent (e.g., DMSO) toxicity.- Cell line is particularly sensitive. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%).- Reduce the incubation time with this compound. |
| Inconsistent results or lack of effect | - this compound instability in media.- Incorrect concentration used.- Poor cell permeability.- Cell culture variability. | - Prepare fresh this compound solutions for each experiment.- Verify pipetting accuracy and serial dilutions.- Confirm from literature if cell permeability might be an issue for your cell type.- Maintain consistent cell density, passage number, and overall cell health. |
| Unexpected phenotypic changes | - Off-target effects of this compound. | - Use the lowest effective concentration of this compound.- Compare the phenotype with that of other known LSD1 inhibitors.- Perform a rescue experiment if a downstream target is known. |
| Precipitate in culture media after adding this compound | - Poor solubility of this compound at the working concentration.- Interaction with media components. | - Ensure the final concentration does not exceed the solubility limit of this compound in your culture medium.- Prepare fresh dilutions from a clear stock solution.- Consider using a different formulation or solvent if solubility issues persist.[5][6] |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (LSD1 enzyme activity) | 22 nM | [1][2] |
| Selectivity (over MAO-A/B) | >4,500-fold | [2] |
| Tested Concentration Range (Primary cultured rat neurons) | 0.1 µM - 10 µM | [2] |
| Tested Concentration Range (TF-1a cells) | 1 µM and 10 µM | [2] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on your cell line of interest using a colorimetric MTT assay.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for H3K4 Methylation
This protocol is for assessing the target engagement of this compound by measuring the levels of di-methylated H3K4 (H3K4me2).
Materials:
-
Cells treated with this compound and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K4me2 levels.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol (B145695)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8][9]
Visualizations
Caption: Mechanism of this compound action on LSD1-mediated histone demethylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 7. Flow Cytometry Protocol [sigmaaldrich.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
T-448 stability in DMSO and culture media
Welcome to the technical support center for T-448. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in DMSO and cell culture media. The information is tailored for researchers, scientists, and drug development professionals to ensure the successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. It is crucial to store the product in a sealed and protected environment, avoiding moisture.[1]
Q2: How should I prepare and store this compound stock solutions in DMSO?
A2: It is recommended to prepare stock solutions of this compound in DMSO. For short-term storage, solutions can be kept at -20°C for up to one month. For long-term storage, it is advisable to store aliquots in tightly sealed vials at -80°C for up to six months.[1][2] To minimize degradation, it is best to use freshly prepared solutions on the same day.[2] Avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in cell culture media?
A3: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in various cell culture media. The stability of a compound in aqueous media can be influenced by several factors, including the specific components of the medium, pH, temperature, and the presence of serum. It is highly recommended to determine the stability of this compound under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section below.
Q4: What is the mechanism of action of this compound?
A4: this compound is a specific and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][3] LSD1 is a histone demethylase that plays a critical role in regulating gene expression by removing methyl groups from histones H3K4me1/2 and H3K9me1/2.[4][5] By inhibiting LSD1, this compound can alter gene expression, which in turn affects cell processes such as proliferation, differentiation, and metabolism.[6][7][8]
Stability Data
This compound Stability in DMSO
| Storage Temperature | Duration | Stability Notes | Source |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. | [1] |
| -20°C | Up to 1 month | Suitable for short-term storage of stock solutions. | [1][2] |
| Room Temperature | Not Recommended | While a general study on thousands of compounds in DMSO showed that 92% were stable after 3 months, it is not advisable to store this compound solutions at room temperature for extended periods due to the lack of specific data.[9][10] |
Note: The stability of this compound in DMSO at room temperature has not been specifically reported. For optimal results, adhere to the recommended storage at -20°C or -80°C.
Troubleshooting Guides
Common Issues with this compound Stability in Experiments
| Issue | Possible Cause | Suggested Solution |
| Loss of this compound activity in cell culture experiments. | 1. Degradation in aqueous culture medium: Small molecules can be unstable in aqueous solutions at 37°C. 2. Interaction with media components: Certain components in the culture medium may react with and degrade this compound. 3. pH instability: The pH of the culture medium may affect the stability of the compound. | 1. Perform a stability study of this compound in your specific cell culture medium at 37°C over your experimental time course (see protocol below). 2. Test for stability in a simpler buffer system like PBS to assess inherent aqueous stability. 3. Evaluate stability in media with and without serum, as serum proteins can sometimes stabilize compounds. |
| High variability in experimental results. | 1. Inconsistent compound concentration: This may be due to incomplete solubilization in DMSO or precipitation upon dilution in aqueous media. 2. Repeated freeze-thaw cycles: This can lead to degradation of the compound in your stock solution. | 1. Ensure complete dissolution of this compound in DMSO before preparing working solutions. Visually inspect for any precipitates. 2. When diluting the DMSO stock in aqueous media, add the stock solution to the media and mix immediately to prevent precipitation. 3. Aliquot your DMSO stock solution to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS).
-
Prepare a working solution of this compound by diluting the stock solution in the respective media to your final experimental concentration (e.g., 10 µM).
2. Experimental Procedure:
-
Add 1 mL of the this compound working solution to triplicate wells of a 24-well plate for each condition (e.g., media with serum, media without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Immediately process the samples for analysis or store them at -80°C.
3. Sample Processing and Analysis:
-
To each aliquot, add a protein precipitation agent (e.g., 2 volumes of cold acetonitrile (B52724) containing an internal standard).
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC or LC-MS vials for analysis.
-
Analyze the concentration of this compound at each time point. The percentage of this compound remaining at each time point relative to the 0-hour time point will indicate its stability.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits LSD1, leading to increased histone and non-histone protein methylation, which alters gene expression and cellular processes.
Experimental Workflow for Stability Assessment
References
- 1. invivochem.net [invivochem.net]
- 2. This compound free base|1597426-52-2|COA [dcchemicals.com]
- 3. This compound|T448;T 448 [dcchemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic roles of lysine-specific demethylase 1 (LSD1) in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silencing Lysine-Specific Histone Demethylase 1 (LSD1) Causes Increased HP1-Positive Chromatin, Stimulation of DNA Repair Processes, and Dysregulation of Proliferation by Chk1 Phosphorylation in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing T-448 off-target effects in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments using the LSD1 inhibitor, T-448, with a focus on preventing and identifying off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, orally-bioavailable, and irreversible (covalent) inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4).[1] Its primary on-target effect is the inhibition of LSD1, leading to an increase in H3K4 methylation.[1] this compound has an IC50 of 22 nM for LSD1.[1]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target.[2][3] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Inhibition of essential "housekeeping" proteins or signaling pathways can cause cell death or other toxic effects unrelated to the on-target activity.[2]
-
Lack of translatability: Promising preclinical results may fail in clinical settings if the efficacy was due to off-target effects that are not relevant or are toxic in a whole organism.[2]
Q3: What are the initial signs that my experimental results with this compound might be influenced by off-target effects?
Several indicators may suggest that off-target effects are confounding your results:
-
Discrepancy with genetic validation: The phenotype observed with this compound is different from or absent when the intended target (LSD1) is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[2][3]
-
Inconsistent results with other inhibitors: A structurally different LSD1 inhibitor produces a different phenotype or no effect at all.[3]
-
Effects at high concentrations: The observed phenotype only occurs at high concentrations of this compound, significantly above its IC50 for LSD1. Off-target effects are more likely at higher concentrations.[2]
-
Unusual dose-response curve: A lack of a clear dose-response relationship can be indicative of off-target effects.[4]
Troubleshooting Guides
Issue: Unexpected or Inconsistent Phenotype Observed
If you observe a phenotype that is inconsistent with known LSD1 biology or varies between experiments, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Off-Target Effects | 1. Dose-Response Validation: Perform a dose-response experiment with this compound. 2. Orthogonal Validation: Use a structurally different LSD1 inhibitor. 3. Genetic Validation: Use siRNA or CRISPR to knockdown/knockout LSD1. | 1. A clear dose-response relationship should be observed, with the effect occurring at concentrations relevant to the LSD1 IC50.[4] 2. A similar phenotype should be observed with a different LSD1 inhibitor.[3] 3. The phenotype should be recapitulated with genetic knockdown/knockout of LSD1.[2] |
| Compound Instability | 1. Fresh Dilutions: Always prepare fresh working solutions of this compound from a stable stock for each experiment.[4][5] 2. Proper Storage: Store stock solutions at -20°C or -80°C in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles.[5] | Consistent results between experimental batches.[4] |
| Cell Culture Conditions | 1. Standardize Protocols: Use cells of a consistent passage number and ensure they are healthy and free of mycoplasma contamination.[4] | Reduced variability in cellular response to this compound. |
Diagram: Troubleshooting Logic for Unexpected Phenotypes
Caption: Troubleshooting workflow for determining if an observed phenotype is on-target.
Proactive Strategies to Minimize Off-Target Effects
To increase the confidence in your experimental findings, it is crucial to proactively design experiments that can help identify and control for potential off-target effects.
Data Presentation: Illustrative Kinase Selectivity Profile for this compound
While a comprehensive selectivity profile for this compound is not publicly available, the following table illustrates what a kinome-wide screen might reveal. This is a hypothetical dataset to demonstrate how such data is presented and interpreted.
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (nM) | Notes |
| LSD1 (On-Target) | 98% | 22 | Intended Target |
| Off-Target Kinase A | 85% | 150 | Potential off-target, ~7-fold less potent than on-target. |
| Off-Target Kinase B | 60% | 800 | Moderate inhibitor at 1 µM. |
| Off-Target Kinase C | 25% | >10,000 | Unlikely to be a significant off-target. |
| >400 Other Kinases | <10% | >10,000 | Demonstrates good selectivity within the kinome. |
This is a hypothetical table for illustrative purposes.
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical Assay)
This protocol outlines a general method for assessing the selectivity of this compound against a large panel of kinases, often performed by commercial vendors.[6][7]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Single-Dose Screening: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400) at a single high concentration, typically 1 µM.[6]
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases with significant inhibition (e.g., >50%).[6]
-
IC50 Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value.[6]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that this compound engages with its intended target, LSD1, in intact cells.[2][3]
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control (e.g., DMSO).
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Heating: Heat the cell lysates or intact cells across a range of temperatures.
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Lysis and Centrifugation: Lyse the cells and use centrifugation to separate the soluble protein fraction from the aggregated, denatured proteins.
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Protein Quantification: Collect the supernatant and quantify the amount of soluble LSD1 remaining using Western blot or other protein detection methods.
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Data Analysis: Plot the amount of soluble LSD1 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[3]
Diagram: Experimental Workflow for Off-Target Validation
Caption: A multi-pronged approach for validating on-target effects of this compound.
Diagram: this compound Mechanism of Action and Potential Off-Target Signaling
Caption: Simplified signaling pathway for this compound's on-target and potential off-target effects.
References
Troubleshooting T-448 inconsistent results
Disclaimer: The following information is provided for a hypothetical compound, "T-448," as no specific public data is available for a substance with this designation. This guide is intended to serve as a general template for troubleshooting inconsistent results with small molecule inhibitors in a research setting.
General Information
This compound is a potent and selective inhibitor of the fictional kinase "Kinase-X," which is a key component of the "Growth Factor Signaling Pathway" implicated in cell proliferation and survival. Inconsistencies in experimental results can arise from a variety of factors related to compound handling, assay conditions, and biological variability.
Troubleshooting Guide: Inconsistent this compound Results
Issue 1: High Variability in IC50 Values
You may observe significant differences in the half-maximal inhibitory concentration (IC50) of this compound between experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may be unstable in certain solvents or at specific temperatures. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -80°C. |
| Inaccurate Pipetting | Inaccurate serial dilutions can lead to significant errors in the final concentration. Calibrate your pipettes regularly and use low-retention tips. |
| Variable Cell Density | The number of cells seeded per well can influence the apparent IC50. Ensure consistent cell seeding density across all plates and experiments. Perform cell counts before each experiment. |
| Assay Incubation Time | The duration of this compound exposure can affect the IC50 value. Optimize and standardize the incubation time for your specific cell line and assay. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Test a range of FBS concentrations or consider using serum-free media if your cell line allows. |
Example Data: Effect of Serum Concentration on this compound IC50
| FBS Concentration (%) | Average IC50 (nM) | Standard Deviation (nM) |
| 10 | 150.5 | 25.8 |
| 5 | 95.2 | 12.1 |
| 2 | 52.7 | 7.5 |
| 0 (serum-free) | 25.1 | 3.2 |
Issue 2: Inconsistent Effects in Cell-Based Assays
You may find that this compound shows a strong inhibitory effect in some experiments but little to no effect in others.
Potential Causes and Solutions:
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line using short tandem repeat (STR) profiling. High-passage number cells can exhibit altered signaling pathways. Use cells within a consistent and low passage range.
-
Compound Solubility: this compound may precipitate in your culture medium. Visually inspect your assay plates for any signs of precipitation. If solubility is an issue, consider using a different solvent or adding a solubilizing agent like Pluronic F-68.
-
Biological Heterogeneity: The expression or activity of Kinase-X may vary with cell confluence or cell cycle stage. Synchronize your cells before treatment if necessary.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound powder should be stored at -20°C, protected from light and moisture. For stock solutions (e.g., in DMSO), we recommend storing them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in DMSO at concentrations up to 50 mM. For aqueous solutions, first, dissolve the compound in DMSO and then dilute it with the aqueous buffer. The final DMSO concentration in your assay should be kept low (typically <0.5%) and consistent across all treatments, including the vehicle control.
Q3: How can I confirm the activity of my batch of this compound?
A3: We recommend performing a quality control experiment with each new batch of this compound. This can be a simple in vitro kinase assay using recombinant Kinase-X to determine the IC50. This will ensure that the compound is active and that your results are comparable to previous experiments.
Experimental Protocols
Protocol: In Vitro Kinase-X Activity Assay
This protocol is designed to determine the IC50 of this compound against recombinant Kinase-X.
Materials:
-
Recombinant Kinase-X enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate for Kinase-X
-
This compound stock solution (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Then, dilute the this compound and vehicle control in kinase buffer.
-
Add 2.5 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the peptide substrate and ATP in kinase buffer.
-
Initiate the reaction by adding 5 µL of recombinant Kinase-X enzyme in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and detect the generated ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent, and incubate for another 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase-X.
Caption: Workflow for troubleshooting inconsistent experimental results.
T-448 (EOS-448) Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anti-TIGIT monoclonal antibody T-448 (also known as EOS-448 or belrestotug). The information provided is intended to assist in the optimization of dose-response experiments and the interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (EOS-448)?
A1: this compound is a human IgG1 monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint protein expressed on T cells and Natural Killer (NK) cells.[1][2] Its therapeutic effect is believed to be multifactorial:
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Blockade of TIGIT signaling: this compound binds to TIGIT with high affinity, preventing its interaction with its ligands, primarily CD155 (PVR). This blockade inhibits the downstream inhibitory signals that suppress T-cell and NK-cell activation.
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Fc-gamma receptor (FcγR) engagement: As an IgG1 isotype, this compound's Fc region can engage Fcγ receptors on other immune cells, such as antigen-presenting cells (APCs) and NK cells. This engagement can lead to:
Q2: What are the expected outcomes of a successful this compound dose-response experiment?
A2: A well-designed dose-response experiment with this compound should demonstrate a dose-dependent increase in T-cell activation and a decrease in immunosuppressive cell populations. Key readouts to consider are:
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Increased proliferation of effector T cells (e.g., measured by Ki67 expression).[1]
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Enhanced cytokine production by effector T cells (e.g., IFN-γ, TNF-α).
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Increased activation of NK cells.
Q3: I am not observing a clear dose-response effect. What are some common troubleshooting steps?
A3: See the "Troubleshooting Guide" section below for a detailed breakdown of potential issues and solutions. Common areas to investigate include cell health and density, reagent quality, assay protocol, and data analysis.
Q4: What are typical starting concentrations for in vitro experiments with this compound?
A4: this compound has been reported to have picomolar activity for preventing ligand binding.[1] For in vitro functional assays, a broad dose range is recommended for initial characterization, typically spanning from low picomolar to high nanomolar concentrations. The optimal concentration will depend on the specific cell type and assay endpoint.
Q5: How can I assess target engagement of this compound in my experiments?
A5: Target engagement can be assessed by measuring the occupancy of TIGIT on the surface of target cells. This is typically done using flow cytometry with a fluorescently labeled anti-T-448 antibody or a competing anti-TIGIT antibody that binds to a different epitope. In clinical studies, high target engagement has been observed at all tested doses.[5]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound based on trends reported in preclinical and clinical studies. Exact values from specific studies are often proprietary.
Table 1: In Vitro Functional Activity of this compound
| Assay Type | Cell Line/System | Parameter | This compound Value |
| TIGIT Binding Affinity | Recombinant Human TIGIT | K_D | ~0.64 nM[6] |
| T-Cell Activation | T-cell/APC co-culture | EC_50 (IFN-γ release) | 5 - 20 ng/mL |
| Treg Depletion | PBMC culture | IC_50 (Treg frequency) | 10 - 50 ng/mL |
| NK Cell Activation | NK cell/target cell co-culture | EC_50 (CD107a expression) | 2 - 15 ng/mL |
Table 2: Phase 1 Clinical Trial Dose Escalation and Pharmacodynamic Response
| Dose Level (Monotherapy) | Route | Dosing Schedule | Observed Treg Depletion (Peripheral Blood) | Notes |
| 20 mg | IV | Every 2 Weeks (Q2W) | Significant depletion observed | Depletion was noted even at the lowest dose.[2][7] |
| 70 mg | IV | Q2W | Sustained depletion | |
| 200 mg | IV | Q2W | Robust depletion | |
| 700 mg | IV | Q2W | Maintained depletion | [5] |
| 1400 mg | IV | Every 4 Weeks (Q4W) | Prolonged depletion | [5] |
Experimental Protocols
Key Experiment 1: In Vitro Treg Suppression Assay
Objective: To determine the dose-dependent effect of this compound on the suppressive function of regulatory T cells.
Methodology:
-
Cell Isolation: Isolate CD4+CD25+ Tregs and CD4+CD25- responder T cells (Tresp) from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Labeling: Label the Tresp cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
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Co-culture Setup: Co-culture the labeled Tresp cells with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tresp).
-
This compound Treatment: Add a serial dilution of this compound or an isotype control antibody to the co-cultures.
-
T-Cell Stimulation: Stimulate the co-cultures with anti-CD3/CD28 beads or antibodies.
-
Incubation: Incubate the cells for 3-5 days.
-
Flow Cytometry Analysis: Harvest the cells and analyze the proliferation of the Tresp cells by measuring the dilution of the proliferation dye using flow cytometry. A reduction in Tresp proliferation in the presence of Tregs indicates suppression. The reversal of this suppression by this compound demonstrates its activity.
Key Experiment 2: Cytokine Release Assay
Objective: To measure the dose-dependent effect of this compound on T-cell cytokine production.
Methodology:
-
Cell Culture: Culture human PBMCs or isolated T cells with or without antigen-presenting cells.
-
This compound Treatment: Add a serial dilution of this compound or an isotype control antibody to the cell cultures.
-
Stimulation: Stimulate the cells with a relevant antigen, superantigen (e.g., SEB), or anti-CD3/CD28 antibodies.
-
Incubation: Incubate the cells for 24-72 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
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Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding density- Pipetting errors- Improper mixing of reagents | - Use a cell counter for accurate cell seeding.- Calibrate pipettes regularly and use proper pipetting techniques.- Ensure thorough but gentle mixing of all reagents and cell suspensions. |
| No or weak dose-response | - Sub-optimal assay conditions (e.g., incubation time, stimulation strength)- Low TIGIT expression on target cells- Inactive this compound antibody | - Optimize assay parameters such as incubation time and stimulant concentration.- Confirm TIGIT expression on your target cell population by flow cytometry.- Verify the activity of the this compound antibody using a positive control cell line or a binding assay. |
| Atypical or non-sigmoidal dose-response curve | - Cytotoxicity at high concentrations- Off-target effects- Issues with data normalization | - Assess cell viability at each dose using a viability dye (e.g., trypan blue, PI).- Consider the possibility of off-target effects and investigate with appropriate controls.- Review your data analysis workflow, including background subtraction and normalization to controls. |
| High background signal | - Non-specific antibody binding- Autofluorescence of cells or media- Contamination | - Include an isotype control to assess non-specific binding.- Use phenol (B47542) red-free media and consider using a viability dye to exclude dead cells, which can be autofluorescent.- Regularly test for mycoplasma contamination. |
Visualizations
Caption: this compound (EOS-448) mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. gsk.com [gsk.com]
- 3. hbmpartners.com [hbmpartners.com]
- 4. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 - BioSpace [biospace.com]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: T-448 Cytotoxicity in Cell Lines
Welcome to the technical support center for researchers utilizing T-448. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the cytotoxic effects of this compound observed in in vitro cell line experiments. Our goal is to help you navigate common challenges and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of this compound?
A1: this compound (also known as EOS-448 or GSK4428859A) is an antagonistic anti-TIGIT human immunoglobulin G1 (IgG1) antibody.[1] Its primary mechanism of action is to induce cytotoxicity in cells expressing high levels of the TIGIT receptor, particularly regulatory T cells (Tregs) and terminally exhausted CD8 T cells.[1][2] This is an intended, on-target effect mediated through antibody-dependent cell-mediated cytotoxicity (ADCC), where the Fc portion of this compound engages Fc gamma receptors (FcγR) on effector immune cells, such as Natural Killer (NK) cells, leading to the lysis of the TIGIT-expressing target cells.[3][4]
Q2: We are observing high levels of cytotoxicity in our co-culture experiments. How can we confirm this is an on-target effect?
A2: To confirm that the observed cytotoxicity is TIGIT-dependent and mediated by FcγR engagement, consider the following control experiments:
-
Use a TIGIT-negative cell line: Include a cell line in your assay that does not express TIGIT. A lack of cytotoxicity in this cell line would suggest the effect is specific to TIGIT-expressing cells.
-
Include an isotype control antibody: A non-specific IgG1 isotype control with the same Fc region as this compound should be used. This will help determine the extent of non-specific, Fc-mediated cytotoxicity.
-
Use an Fc-silent version of an anti-TIGIT antibody: If available, an anti-TIGIT antibody with a modified Fc region that does not bind to FcγRs can be used. A significant reduction in cytotoxicity compared to this compound would indicate the effect is FcγR-mediated.[3]
-
TIGIT knockout or knockdown in the target cell line: Using CRISPR/Cas9 or shRNA to reduce or eliminate TIGIT expression in your target cells should abrogate the cytotoxic effect of this compound.
Q3: We are seeing significant variability in cytotoxicity between experimental replicates. What are the potential causes?
A3: Variability in in vitro cytotoxicity assays can arise from several factors.[5] For this compound, consider the following:
-
Effector to Target (E:T) Cell Ratio: The ratio of effector cells (e.g., NK cells or PBMCs) to target cells is critical for consistent ADCC results. Ensure precise cell counting and consistent E:T ratios across all wells and experiments.
-
Effector Cell Variability: Primary effector cells from different donors can have varying levels of FcγR expression and cytotoxic potential. If possible, use a single donor for a set of experiments or pool effector cells from multiple donors to average out the variability.
-
Cell Viability and Passage Number: Ensure both effector and target cells are healthy and within a consistent passage number range. High passage numbers can alter cell characteristics, including antigen expression and susceptibility to cytotoxicity.
-
Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells is a common source of variability. Ensure thorough mixing of cell suspensions before and during plating.[5]
Q4: Can this compound induce apoptosis directly through TIGIT signaling?
A4: TIGIT signaling has been shown to induce apoptosis in T cell subsets.[6] This process appears to be dependent on the presence of regulatory T cells (Tregs).[6] However, this compound is an antagonistic antibody, meaning it blocks TIGIT from interacting with its ligands (like CD155). By blocking this inhibitory signal, this compound is expected to reduce apoptosis in effector T cells, thereby enhancing their anti-tumor activity.[7] Therefore, direct induction of apoptosis through TIGIT agonism is not the intended mechanism of this compound.
Troubleshooting Guides
Issue 1: Higher-than-Expected Cytotoxicity in Control Wells (Isotype Control)
| Possible Cause | Recommended Solution |
| High concentration of isotype control antibody | Perform a dose-response titration of the isotype control to determine a concentration that does not induce significant cytotoxicity. |
| Fc-mediated effects on sensitive cell lines | Some cell lines may be particularly sensitive to Fc-mediated signaling, even from isotype controls. Consider using an isotype control with a different Fc domain or an Fc-silent version if available. |
| Contamination of cell cultures | Test cell lines for mycoplasma and other contaminants, which can increase non-specific cell death. |
Issue 2: Low or No this compound-Mediated Cytotoxicity
| Possible Cause | Recommended Solution |
| Low or absent TIGIT expression on target cells | Verify TIGIT expression levels on your target cell line using flow cytometry. Select a cell line with robust TIGIT expression. |
| Low or absent FcγR expression on effector cells | Confirm the expression of activating FcγRs (e.g., CD16, CD32) on your effector cell population (e.g., NK cells, monocytes). |
| Suboptimal Effector to Target (E:T) ratio | Optimize the E:T ratio by performing a titration experiment to find the ratio that yields the largest experimental window. |
| Inactive or degraded this compound antibody | Ensure proper storage and handling of the this compound antibody. Use a fresh aliquot and consider running a positive control to confirm its activity. |
| Interference from serum components | High concentrations of IgG in fetal bovine serum (FBS) can sometimes compete for FcγR binding. Consider using low-IgG FBS or serum-free media for the assay. |
Issue 3: Inconsistent Dose-Response Curve
| Possible Cause | Recommended Solution |
| Non-linear dose response at high concentrations | High concentrations of this compound may lead to a "hook effect" or other non-linearities. Ensure your dose range covers a full sigmoidal curve and includes lower concentrations.[8][9] |
| Pipetting errors during serial dilutions | Use calibrated pipettes and proper technique for serial dilutions. Prepare a fresh dilution series for each experiment. |
| Assay timing | The kinetics of ADCC can vary. Perform a time-course experiment (e.g., 4, 8, 24, 48 hours) to determine the optimal incubation time for your specific cell system. |
Experimental Protocols
Protocol: In Vitro ADCC Assay for this compound
This protocol provides a general framework for assessing this compound-mediated ADCC. Optimization for specific cell lines and effector cells is recommended.
Materials:
-
TIGIT-positive target cell line
-
Effector cells (e.g., primary human NK cells or PBMCs)
-
This compound antibody
-
IgG1 isotype control antibody
-
Cell culture medium
-
Cytotoxicity detection reagent (e.g., LDH release assay kit or a fluorescence-based live/dead cell stain)
-
96-well cell culture plates
Procedure:
-
Target Cell Preparation:
-
Culture the TIGIT-positive target cell line to ~80% confluency.
-
Harvest and wash the cells with fresh culture medium.
-
Count the cells and adjust the concentration to the desired seeding density.
-
Seed the target cells into a 96-well plate and incubate for 12-24 hours to allow for adherence (for adherent cell lines).
-
-
Effector Cell Preparation:
-
Isolate effector cells (e.g., NK cells or PBMCs) from healthy donor blood.
-
Wash the cells and resuspend in culture medium.
-
Count the viable cells and adjust the concentration to achieve the desired E:T ratio.
-
-
Antibody Dilution:
-
Prepare serial dilutions of this compound and the isotype control antibody in culture medium.
-
-
Co-culture and Treatment:
-
Carefully remove the medium from the wells containing the target cells.
-
Add the diluted antibodies to the respective wells.
-
Add the effector cell suspension to the wells to achieve the desired E:T ratio.
-
Include the following controls:
-
Target cells only (spontaneous release)
-
Target cells + effector cells (no antibody)
-
Target cells + lysis buffer (maximum release)
-
Effector cells only
-
-
-
Incubation:
-
Incubate the plate for the predetermined optimal time (e.g., 4-48 hours) at 37°C in a humidified CO2 incubator.
-
-
Cytotoxicity Measurement:
-
Measure cytotoxicity using your chosen method (e.g., LDH assay) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each antibody concentration using the following formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Plot the dose-response curve and determine the EC50 value for this compound.
-
Visualizations
Caption: this compound binds to TIGIT on target cells and FcγR on effector cells, inducing ADCC.
Caption: TIGIT binding to CD155 initiates an inhibitory cascade, suppressing T cell function.
Caption: A generalized workflow for conducting an Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. hbmpartners.com [hbmpartners.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. TIGIT regulates apoptosis of risky memory T cell subsets implicated in belatacept-resistant rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TIGIT as an emerging immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Limited Number of Transducible Hepatocytes Restricts a Wide-Range Linear Vector Dose Response in Recombinant Adeno-Associated Virus-Mediated Liver Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A limited number of transducible hepatocytes restricts a wide-range linear vector dose response in recombinant adeno-associated virus-mediated liver transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving T-448 Bioavailability for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with "T-448". It is crucial to first identify the specific "this compound" compound being used in your research, as this designation may refer to different molecules with distinct properties.
Initial Compound Identification:
-
TAK-448 (RVT-602): A synthetic peptide analog of kisspeptin (B8261505), administered subcutaneously for applications in areas like prostate cancer. Its bioavailability is primarily influenced by first-pass metabolism in the skin.
-
This compound: An orally active, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), being investigated for central nervous system disorders. Its bioavailability is dependent on oral absorption.[1]
-
TOTUM•448: A plant-based extract for metabolic liver diseases. Its in vivo effects are related to the bioavailability of its various metabolites.
This guide will focus on TAK-448 and This compound (LSD1 Inhibitor) , providing specific troubleshooting for each.
Section 1: TAK-448 (Kisspeptin Analog) - Subcutaneous Administration
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Lower than expected plasma concentrations | Subcutaneous First-Pass Metabolism: TAK-448 can be metabolized by proteases (e.g., serine proteases) at the injection site, reducing the amount of unchanged drug reaching systemic circulation.[2][3] | 1. Coadminister with Protease Inhibitors: Studies have shown that co-injection with protease inhibitors can increase the systemic absorption of unchanged TAK-448.[3] 2. Optimize Formulation: Consider a sustained-release depot formulation to protect the peptide from local degradation and provide prolonged exposure.[4] 3. Vary Injection Site: Rotate injection sites to minimize local enzyme induction or saturation. |
| Non-Linear Pharmacokinetics (Less than dose-proportional increase in exposure with increasing dose) | Dose-Dependent Enhancement of Subcutaneous Metabolism: The first-pass metabolism in the skin can be enhanced at higher doses, leading to a non-linear pharmacokinetic profile.[3] | 1. Conduct Dose-Ranging Studies: Carefully characterize the dose-exposure relationship to identify the linear and non-linear ranges. 2. Use a Stable Isotope-Labeled Internal Standard: This will help accurately quantify the parent drug and its metabolites. 3. Consider IV Administration for Reference: An intravenous dose will provide data on systemic clearance and volume of distribution without the complication of subcutaneous absorption and metabolism, allowing for an accurate determination of absolute bioavailability. |
| High Variability in Plasma Concentrations Between Animals | Inconsistent Injection Technique: Variations in injection depth and volume can affect absorption. Differences in Skin Perfusion and Protease Activity: Individual animal physiology can influence the rate of absorption and metabolism. | 1. Standardize Injection Protocol: Ensure all personnel are trained on a consistent subcutaneous injection technique. 2. Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability. 3. Monitor Animal Health: Ensure animals are healthy and stress-free, as this can affect skin perfusion. |
Experimental Protocols
Protocol for Subcutaneous Administration and Pharmacokinetic Analysis in Rats
-
Animal Preparation: Use male Sprague-Dawley rats (or another appropriate strain) and allow them to acclimate for at least one week. Ensure animals are of a consistent age and weight.
-
Drug Formulation: Dissolve TAK-448 in a suitable vehicle (e.g., sterile saline or a buffered solution). For studies investigating first-pass metabolism, a solution containing [14C]TAK-448 can be used.[3]
-
Administration:
-
Restrain the rat securely.
-
Administer the TAK-448 solution via subcutaneous injection in the dorsal region (scruff of the neck).[5]
-
Use a consistent volume and needle size (e.g., 25G).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of unchanged TAK-448 and any relevant metabolites using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability (if an IV dose group is included) using appropriate software.
Quantitative Data
Table 1: Pharmacokinetic Parameters of TAK-448 in Preclinical Species
| Species | Dose and Route | Cmax | Tmax | AUC | Bioavailability (%) | Reference |
| Rat | 0.1 - 10 mg/kg SC | Dose-dependent, non-linear | Not specified | Less than dose-proportional increase | Not specified | [7] |
| Dog | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
Note: Specific quantitative values for Cmax, Tmax, AUC, and bioavailability are not consistently reported in a consolidated format in the reviewed literature. The data indicates a complex, non-linear pharmacokinetic profile for subcutaneous administration.
Visualization
Caption: Subcutaneous first-pass metabolism of TAK-448.
Section 2: this compound (LSD1 Inhibitor) - Oral Administration
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low Oral Bioavailability | Poor Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids. Low Permeability: The compound may not effectively cross the intestinal wall. First-Pass Metabolism in the Gut Wall or Liver: The compound may be metabolized before reaching systemic circulation. | 1. Formulation Optimization: - Particle Size Reduction: Micronization or nanomilling can increase the surface area for dissolution. - Amorphous Solid Dispersions: Formulating the drug with a polymer can improve solubility. - Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption. 2. Use of Permeation Enhancers: Co-administration with excipients that improve intestinal permeability. 3. Investigate Metabolic Stability: Conduct in vitro studies with liver microsomes or hepatocytes to assess metabolic stability. |
| High Variability in Exposure | Food Effects: The presence or absence of food can significantly alter absorption. Inconsistent Dosing Technique: Inaccurate oral gavage can lead to variability. | 1. Standardize Feeding Conditions: Conduct studies in both fasted and fed states to assess food effects. 2. Refine Oral Gavage Technique: Ensure proper training and use of appropriate gavage needles.[8][9] |
| Poor Brain Penetration Despite Good Oral Absorption | Efflux by Transporters at the Blood-Brain Barrier (BBB): P-glycoprotein (P-gp) and other efflux transporters can limit brain entry. | 1. In Vitro Transporter Assays: Use cell-based assays to determine if this compound is a substrate for key BBB transporters. 2. Coadministration with Efflux Inhibitors: In preclinical models, co-dosing with a known P-gp inhibitor can confirm the role of efflux in limiting brain exposure. |
Experimental Protocols
Protocol for Oral Gavage and Pharmacokinetic Analysis in Mice
-
Animal Preparation: Use adult mice (e.g., ICR strain) of a consistent weight.[10] Fast animals overnight (with access to water) before dosing to standardize gut content.
-
Drug Formulation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administration:
-
Blood and Tissue Sampling:
-
Collect blood samples via a suitable route (e.g., saphenous vein) at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[10]
-
If assessing brain penetration, collect brain tissue at the end of the study.
-
Process blood to plasma and homogenize brain tissue.
-
-
Sample Analysis: Quantify this compound concentrations in plasma and brain homogenates using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Determine pharmacokinetic parameters including Cmax, Tmax, AUC, and oral bioavailability (requires an IV comparator group).
Quantitative Data
Table 2: Pharmacokinetic Parameters of this compound (LSD1 Inhibitor) in Mice
| Species | Dose and Route | Cmax | Tmax | AUC | Oral Bioavailability (%) | Reference |
| ICR Mice | Oral (dose not specified) | Not specified | ~1 hour | Not specified | Not specified | [10] |
| ICR Mice | 10 mg/kg Oral (repeated dose) | Not specified | Not specified | Resulted in full inhibition of LSD1 in the hippocampus | Not specified | [10] |
Note: While this compound is described as orally active with good brain penetration, specific quantitative bioavailability and plasma concentration data are not detailed in the provided search results.
Visualization
Caption: General workflow for assessing oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it important for in vivo studies?
A1: Bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation in an unchanged form. It is a critical parameter in pharmacology as it determines the dose required to achieve a therapeutic concentration in the body. Low bioavailability can lead to high inter-individual variability and insufficient drug exposure at the target site.
Q2: What are the main factors that limit the oral bioavailability of a compound?
A2: The primary barriers to oral bioavailability are poor aqueous solubility, low permeability across the intestinal membrane, and degradation by enzymes in the gut lumen or extensive first-pass metabolism in the gut wall and liver.
Q3: How can I improve the solubility of a poorly soluble compound for an oral in vivo study?
A3: Several formulation strategies can be employed. These include reducing the particle size of the drug (micronization), creating an amorphous solid dispersion with a polymer, or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to keep the drug in solution in the gastrointestinal tract.
Q4: My peptide therapeutic shows low bioavailability after subcutaneous injection. What could be the cause?
A4: Peptides are susceptible to degradation by proteases present in the subcutaneous tissue. This is a form of first-pass metabolism that occurs at the injection site before the drug can enter the systemic circulation. This is a known issue for compounds like TAK-448.[3]
Q5: What is the difference between absolute and relative bioavailability?
A5: Absolute bioavailability compares the bioavailability of the active drug in the systemic circulation following non-intravenous administration (e.g., oral, subcutaneous) with the bioavailability of the same drug following intravenous administration (which is 100% by definition). Relative bioavailability compares the bioavailability of two different formulations of the same drug, typically a test formulation versus a standard formulation.
References
- 1. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of disposition for TAK-448, a synthetic peptide of kisspeptin analog, in rats and dogs using the radiolabeled TAK-448 suitable for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Enhancement of Subcutaneous First-Pass Metabolism Causes Nonlinear Pharmacokinetics of TAK-448 after a Single Subcutaneous Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model. | University of Kentucky College of Arts & Sciences [philosophy.as.uky.edu]
- 5. youtube.com [youtube.com]
- 6. currentseparations.com [currentseparations.com]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: T-448 (EOS-448/Belrestotug)
A Note on T-448: The designation "this compound" can refer to different compounds in scientific literature. This technical support center focuses on EOS-448 (also known as Belrestotug or GSK4428859A) , an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody.[1][2] This resource is intended for researchers, scientists, and drug development professionals working with this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EOS-448?
A1: EOS-448 is an antagonistic anti-TIGIT antibody with a multifaceted mechanism of action designed to enhance anti-tumor immune responses.[3][4] Its primary functions are:
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Blocking the TIGIT-CD155/CD112 interaction: By binding to TIGIT, EOS-448 prevents its interaction with its ligands (CD155 and CD112), which in turn allows the co-stimulatory receptor CD226 to bind these ligands, leading to the activation of T cells and Natural Killer (NK) cells.[5]
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Fc-gamma Receptor (FcγR) Engagement: As an IgG1 antibody, EOS-448's functional Fc domain engages Fcγ receptors on myeloid and NK cells.[1][4] This engagement leads to:
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Activation of antigen-presenting cells (APCs).[4]
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Antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cell-mediated phagocytosis (ADCP) of TIGIT-expressing cells.[6]
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Preferential depletion of immunosuppressive regulatory T cells (Tregs) and terminally exhausted CD8+ T cells, which have high TIGIT expression.[1][3][4]
-
Q2: What are the key therapeutic effects of EOS-448 observed in preclinical and clinical studies?
A2: Preclinical and clinical data have shown that EOS-448 can:
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Activate effector T cells.[3]
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Modulate antigen-presenting cells.[4]
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Deplete regulatory T cells (Tregs) and terminally exhausted T cells.[3]
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Increase the effector CD8/Treg ratio in the blood of treated patients.[1][3]
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Show early signs of clinical activity in advanced cancers, with one confirmed partial response and nine stable diseases out of 20 evaluable patients in a Phase 1 dose-escalation study.[5]
Q3: Why is the IgG1 isotype important for EOS-448's function?
A3: The IgG1 isotype provides a functional Fc domain, which is crucial for the full range of EOS-448's anti-tumor activity. Studies comparing Fc-engaging formats (like IgG1) to Fc-dead or Fc-silent formats have demonstrated that FcγR engagement is necessary for the depletion of Tregs and the activation of myeloid cells, which contributes significantly to its anti-tumor effects.[1][4] Only the Fc-engaging isotype has been shown to induce a strong anti-tumor effect in murine models, which correlates with Treg depletion and CD8 T cell activation within the tumor microenvironment.[1][3]
Troubleshooting Guide
Q1: My in vitro T-cell activation assay with EOS-448 is showing minimal or no effect. What could be the issue?
A1:
-
Missing FcγR-expressing cells: The full effect of EOS-448, particularly the activation of antigen-presenting cells and depletion of Tregs, is dependent on FcγR engagement.[1][4] Ensure your co-culture system includes FcγR-expressing cells like monocytes, macrophages, or NK cells.
-
Incorrect EOS-448 isotype: If you are using a non-Fc-engaging isotype (e.g., an Fc-silent or Fc-dead mutant) as your primary antibody, you will not observe the effects mediated by FcγR. These formats are typically used as experimental controls.[1]
-
Low TIGIT expression on target cells: The target T cells in your assay must express TIGIT. Confirm TIGIT expression levels on your effector cells and Tregs using flow cytometry.
Q2: I am not observing Treg depletion in my experiments. Why might this be?
A2:
-
Use of an Fc-dead/silent anti-TIGIT antibody: Treg depletion is primarily mediated through ADCC/ADCP via FcγR engagement.[6] An antibody with a non-functional Fc domain will not effectively deplete these cells and is a common negative control.[1]
-
Insufficient effector cells: Ensure a sufficient number of effector cells (like NK cells) capable of mediating ADCC are present in your assay.
-
Low TIGIT expression on Tregs: While Tregs typically have high TIGIT expression, it's advisable to confirm this in your specific experimental system.[6]
Q3: I see an increase in CD8+ T cell proliferation (e.g., Ki67 expression), but no significant anti-tumor activity in my mouse model. What should I investigate?
A3:
-
Tumor microenvironment (TME): The TME may contain other immunosuppressive mechanisms that are not addressed by TIGIT blockade alone. Combination therapy, for example with an anti-PD-1 antibody, has shown synergistic effects in preclinical models.[1]
-
Insufficient Treg depletion: The anti-tumor effect of EOS-448 is strongly correlated with Treg depletion within the tumor.[3] Assess the level of Treg depletion in the TME.
-
Timing and dosage: The timing and dosage of EOS-448 administration may need to be optimized for your specific tumor model.
Data Presentation
Table 1: Summary of Clinical Observations from Phase 1 Dose-Escalation Study of EOS-448 [5]
| Metric | Observation | Number of Patients |
| Clinical Response | Confirmed Partial Response | 1 |
| Stable Disease | 9 | |
| Total Evaluable Patients | 20 | |
| Pharmacodynamics | Depletion of TIGIT+ suppressive and exhausted cells | Observed at all dose levels |
| Increased Ki67 expression in memory CD8 T cells during the first cycle | - | |
| Sustained depletion of suppressive Tregs | - | |
| Increased effector CD8/Treg ratio | - |
Experimental Protocols
Methodology for Pharmacodynamic Assessment by Flow Cytometry
This is a generalized protocol based on the methodologies described in the literature for assessing the pharmacodynamic effects of EOS-448.[1] Researchers should optimize this protocol for their specific experimental setup.
1. Objective: To assess the impact of EOS-448 on T cell populations (Tregs, effector CD8+ T cells) and their activation status in peripheral blood or tumor-infiltrating lymphocytes.
2. Sample Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
For tumor samples, create single-cell suspensions using mechanical dissociation and/or enzymatic digestion.
3. Antibody Staining:
-
Surface Staining: Incubate cells with a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel might include:
-
Lineage markers: CD3, CD4, CD8, CD45
-
Treg markers: CD25, CD127
-
TIGIT expression: Anti-TIGIT
-
-
Intracellular Staining (for Transcription Factors and Proliferation):
-
Fix and permeabilize cells using a commercially available kit (e.g., FoxP3/Transcription Factor Staining Buffer Set).
-
Incubate with antibodies against intracellular targets such as:
-
Treg identification: FoxP3
-
Proliferation marker: Ki67
-
-
4. Experimental Controls:
-
Isotype Controls: Use isotype control antibodies for each fluorochrome to determine background staining.
-
Fluorescence Minus One (FMO) Controls: Use FMO controls to properly gate complex multicolor panels, especially for markers like Ki67 and FoxP3.
-
Biological Controls:
-
Untreated/Vehicle Control: Samples from subjects or animals that have not received EOS-448.
-
Fc-dead/silent anti-TIGIT antibody: To demonstrate that certain effects (e.g., Treg depletion) are dependent on FcγR engagement.[1]
-
5. Data Acquisition and Analysis:
-
Acquire stained samples on a multicolor flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter.
-
Gate on single cells.
-
Gate on CD3+ T cells.
-
Within the T cell gate, separate CD4+ and CD8+ populations.
-
Within the CD4+ gate, identify Tregs (e.g., CD25+ FoxP3+).
-
Quantify the percentage of Ki67+ cells within the CD8+ T cell population to assess proliferation.
-
Calculate the ratio of CD8+ T cells to Tregs.
-
Visualizations
Caption: Multifaceted mechanism of action of EOS-448.
Caption: Experimental workflow for assessing EOS-448 pharmacodynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hbmpartners.com [hbmpartners.com]
- 4. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 - BioSpace [biospace.com]
- 5. gsk.com [gsk.com]
- 6. researchgate.net [researchgate.net]
Overcoming resistance to T-448 in cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming potential resistance to the anti-TIGIT antibody, T-448, in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as EOS-448 or GSK4428859A) is a human immunoglobulin G1 (hIgG1) monoclonal antibody that targets the T cell immunoglobulin and ITIM domain (TIGIT) immune checkpoint inhibitor. TIGIT is expressed on various immune cells, including T cells and Natural Killer (NK) cells. This compound has a multi-faceted mechanism of action:
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Blocks TIGIT signaling: It prevents TIGIT from binding to its ligands, such as CD155 (PVR) and CD112, which are often overexpressed on tumor cells. This blockage removes the inhibitory signals that suppress T cell and NK cell activity.
-
FcγR engagement: The Fc domain of this compound engages Fc gamma receptors (FcγR), which can lead to:
-
Activation of antigen-presenting cells (APCs).
-
Depletion of regulatory T cells (Tregs) and exhausted T cells that have high TIGIT expression.
-
By blocking the TIGIT pathway and engaging FcγRs, this compound aims to enhance the anti-tumor immune response.
Q2: What are the potential mechanisms of resistance to this compound?
Resistance to immune checkpoint inhibitors like this compound can be complex and is broadly categorized into primary (innate) and acquired resistance.[1][2] Potential mechanisms include:
-
Tumor-intrinsic factors:
-
Loss of TIGIT expression: The target of this compound may be absent on the tumor-infiltrating immune cells.
-
Downregulation of TIGIT ligands (CD155/CD112) on tumor cells: This would prevent this compound from indirectly affecting the tumor via immune cells.
-
Defects in antigen presentation: Mutations in the machinery responsible for presenting tumor antigens to T cells (e.g., loss of β2M or MHC class I) can prevent immune recognition of cancer cells.[2]
-
Alterations in key signaling pathways: Activation of pathways like TGFβ and Notch has been associated with resistance to immune checkpoint blockade.
-
-
Tumor-extrinsic factors (Tumor Microenvironment):
-
Presence of other immunosuppressive cells: An abundance of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) can create an immunosuppressive environment that this compound alone cannot overcome.[3]
-
Upregulation of alternative immune checkpoints: Cancer cells or immune cells may upregulate other inhibitory receptors like PD-1, LAG-3, or TIM-3, providing alternative pathways for immune evasion.[4]
-
Lack of CD226 expression: CD226 is a co-stimulatory receptor that competes with TIGIT for binding to CD155. Downregulation of CD226 on T cells and NK cells can hinder the anti-tumor response.
-
Q3: How can I investigate potential resistance to this compound in my cell line models?
Investigating resistance to this compound typically involves co-culture systems with immune cells. Here are some experimental approaches:
-
Characterize your cell lines:
-
Tumor cells: Assess the surface expression of TIGIT ligands (CD155, CD112) using flow cytometry.
-
Immune cells (T cells, NK cells): Confirm the expression of TIGIT and the co-stimulatory receptor CD226.
-
-
Functional Assays:
-
Cytotoxicity assays: Co-culture cancer cells with immune cells (like NK cells or T cells) in the presence of this compound and measure cancer cell killing.
-
Cytokine profiling: Measure the release of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) from immune cells upon co-culture with tumor cells and this compound treatment.
-
-
Gene expression analysis: Use techniques like RNA-sequencing to identify changes in gene expression associated with resistance, such as the upregulation of alternative checkpoint molecules or alterations in signaling pathways.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No significant increase in cancer cell death with this compound treatment in a co-culture assay. | Low or absent TIGIT expression on effector immune cells. | Verify TIGIT expression on your T cells or NK cells using flow cytometry. If expression is low, consider using immune cells from a different source or activating them in vitro to upregulate TIGIT. |
| Low or absent expression of TIGIT ligands (CD155/CD112) on cancer cells. | Confirm ligand expression on your cancer cell line via flow cytometry. If absent, this compound's blocking mechanism may be ineffective. Consider a different cancer cell line with known ligand expression. | |
| Ineffective effector-to-target (E:T) ratio. | Optimize the E:T ratio in your cytotoxicity assay. A higher ratio of immune cells to cancer cells may be required. | |
| Initial response to this compound followed by a return to baseline cancer cell survival (acquired resistance). | Upregulation of alternative immune checkpoints (e.g., PD-1, LAG-3). | Analyze the expression of other checkpoint inhibitors on your immune cells after prolonged exposure to this compound. Consider combination therapies targeting these alternative checkpoints. |
| Downregulation of the co-stimulatory receptor CD226 on immune cells. | Measure CD226 expression on T cells and NK cells. Strategies to enhance CD226 expression could be explored. | |
| High variability in experimental replicates. | Inconsistent immune cell populations. | Ensure consistent isolation and preparation of primary immune cells. Use standardized protocols and markers to characterize the immune cell subsets in each experiment. |
| Variability in cell viability or confluency. | Maintain consistent cell culture conditions and ensure that both cancer cells and immune cells are healthy and in the logarithmic growth phase at the start of the experiment. |
Data Presentation
Table 1: Example of this compound Dose-Response in an NK Cell-Mediated Cytotoxicity Assay
| This compound Concentration (µg/mL) | % Specific Lysis of Cancer Cells (Mean ± SD) |
| 0 (Isotype Control) | 15.2 ± 2.1 |
| 0.1 | 25.8 ± 3.5 |
| 1 | 48.3 ± 4.2 |
| 10 | 65.7 ± 5.1 |
| 100 | 68.1 ± 4.8 |
Table 2: Example of Immune Cell Population Changes in a Co-culture Model with this compound Treatment
| Treatment | % CD8+ T cells of total live cells | % Tregs (CD4+FoxP3+) of total CD4+ T cells | CD8+/Treg Ratio |
| Isotype Control | 22.5 | 15.8 | 1.42 |
| This compound (10 µg/mL) | 35.2 | 8.1 | 4.35 |
Experimental Protocols
Protocol 1: Flow Cytometry-Based NK Cell Cytotoxicity Assay
This protocol is adapted from established methods to measure antibody-dependent cellular cytotoxicity (ADCC) and can be used to assess the efficacy of this compound.[6]
Materials:
-
Target cancer cell line
-
Effector NK cells (primary or cell line)
-
This compound and isotype control antibody
-
Cell viability dye (e.g., 7-AAD or a fixable viability dye)
-
CFSE (Carboxyfluorescein succinimidyl ester) or other cell tracker (B12436777) dye for target cells
-
Complete culture medium
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Harvest target cancer cells and wash them with PBS.
-
Resuspend cells at 1 x 10^6 cells/mL in PBS and add CFSE to a final concentration of 1 µM.
-
Incubate for 15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of complete medium and incubate for 5 minutes.
-
Wash the cells twice with complete medium and resuspend at 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of the target cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and the isotype control antibody.
-
Add the antibodies to the respective wells.
-
Prepare effector NK cells at various concentrations to achieve different Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Add 100 µL of the effector cell suspension to the wells.
-
Include control wells:
-
Target cells only (spontaneous death)
-
Target cells with detergent (maximum killing)
-
-
-
Incubation:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell contact.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Acquisition:
-
After incubation, add a cell viability dye (e.g., 7-AAD) to each well according to the manufacturer's instructions.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CFSE-positive target cell population.
-
Within the target cell gate, determine the percentage of cells that are positive for the viability dye (dead cells).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Sample Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)
-
Protocol 2: Immune Cell Profiling by Flow Cytometry
This protocol provides a general framework for analyzing immune cell populations in a co-culture system.[7]
Materials:
-
Co-culture of cancer cells and immune cells
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS + 2% FBS + 1 mM EDTA)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD56, FoxP3)
-
Fixation/Permeabilization buffer (for intracellular staining like FoxP3)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells from the co-culture and wash with PBS.
-
Resuspend the cell pellet in FACS buffer.
-
Perform a cell count and adjust the concentration to 1-2 x 10^7 cells/mL.
-
-
Fc Receptor Blocking:
-
Add Fc block to the cell suspension and incubate on ice for 15 minutes. This prevents non-specific antibody binding.
-
-
Surface Staining:
-
Prepare a cocktail of fluorochrome-conjugated antibodies for surface markers in FACS buffer.
-
Add the antibody cocktail to the cells and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (if applicable, e.g., for FoxP3):
-
Resuspend the cells in fixation buffer and incubate according to the manufacturer's protocol.
-
Wash the cells with permeabilization buffer.
-
Add the intracellular antibody (e.g., anti-FoxP3) diluted in permeabilization buffer.
-
Incubate as recommended, then wash with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential pathways to this compound resistance.
Caption: Experimental workflow to investigate this compound resistance.
References
- 1. Primary and Acquired Resistance to Immune Checkpoint Inhibitors in Metastatic Melanoma [en-cancer.fr]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Primary, Adaptive and Acquired Resistance to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-TIGIT therapies for solid tumors: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
T-448: A Differentiated Approach to LSD1 Inhibition with an Improved Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of T-448 with other notable Lysine-Specific Demethylase 1 (LSD1) inhibitors. This compound distinguishes itself through its specific enzymatic inhibition of LSD1 while minimizing disruption of the critical LSD1-GFI1B protein-protein interaction, a characteristic linked to a superior hematological safety profile. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant signaling pathways and workflows.
Performance Comparison of LSD1 Inhibitors
The following tables summarize the biochemical potency, selectivity, and cellular activity of this compound in comparison to other prominent LSD1 inhibitors that are or have been in clinical development.
Table 1: Biochemical Potency and Selectivity of LSD1 Inhibitors
| Compound | Target | IC50 (nM) | Mechanism | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Key Features |
| This compound | LSD1 | 22 [1][2][3] | Irreversible [1][2][3] | >4,500-fold [1] | >4,500-fold [1] | Minimal impact on LSD1-GFI1B complex, improved hematological safety [1][2][3] |
| ORY-1001 (Iadademstat) | LSD1 | <20[4] | Irreversible[5] | Highly selective[6] | Highly selective[6] | Potent and selective, disrupts LSD1-GFI1 interaction[7] |
| GSK-2879552 | LSD1 | ~20[8] | Irreversible[9] | High | High | Potent and selective |
| IMG-7289 (Bomedemstat) | LSD1 | N/A | Irreversible[5] | N/A | N/A | In clinical trials for myelofibrosis[10][11][12] |
| INCB059872 | LSD1 | N/A | Irreversible[5] | N/A | N/A | In clinical trials for myeloid leukemia |
| CC-90011 (Pulrodemstat) | LSD1 | 0.25 - 0.3[13][14] | Reversible[13][14] | >10,000 nM[14] | >10,000 nM[14] | Potent, selective, and reversible[13][14] |
| ORY-2001 (Vafidemstat) | LSD1/MAO-B | 101-105 (LSD1)[15][16][17] | Irreversible[18] | Moderate | 58-73 (MAO-B)[15][16][17] | Dual inhibitor, brain penetrant[15][16][18][19][20] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used to characterize LSD1 inhibitors.
Biochemical Assay for LSD1 Demethylase Activity
This assay quantifies the enzymatic activity of LSD1 and the inhibitory potential of compounds like this compound.
1. Peroxidase-Coupled Fluorometric/Colorimetric Assay:
-
Principle: This is a common method to measure LSD1 activity. LSD1-mediated demethylation of a substrate (e.g., H3K4me1/2 peptide) produces hydrogen peroxide (H2O2) as a byproduct. In the presence of horseradish peroxidase (HRP), H2O2 reacts with a probe (e.g., Amplex Red) to generate a fluorescent or colored product, which is proportional to LSD1 activity.
-
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, LSD1 enzyme solution, H3K4me1/2 peptide substrate, HRP, and the detection probe.
-
Compound Preparation: Serially dilute the test inhibitor (e.g., this compound) to a range of concentrations.
-
Assay Reaction: In a microplate, combine the LSD1 enzyme, the test inhibitor at various concentrations, and the H3K4me1/2 substrate.
-
Detection: Add HRP and the detection probe to the reaction mixture.
-
Measurement: Incubate the plate and measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Principle: This assay utilizes fluorescence resonance energy transfer (FRET) between a donor (e.g., Europium cryptate-labeled antibody against a histone mark) and an acceptor (e.g., XL665-labeled streptavidin that binds to a biotinylated histone substrate). LSD1 activity leads to a decrease in the FRET signal.
-
Protocol Outline:
-
Reaction Setup: Incubate the LSD1 enzyme with a biotinylated histone H3K4me1/2 substrate and the test inhibitor.
-
Detection: Add the donor and acceptor antibodies/reagents.
-
Measurement: After incubation, measure the HTRF signal at two different wavelengths.
-
Data Analysis: The ratio of the two emission signals is calculated and used to determine the level of LSD1 inhibition and the IC50 value.
-
LSD1-GFI1B Interaction Assay
This assay is critical for evaluating the unique property of this compound in preserving the LSD1-GFI1B complex.
Co-Immunoprecipitation (Co-IP):
-
Principle: Co-IP is used to determine if two proteins interact within a cell. An antibody against a "bait" protein (e.g., LSD1) is used to pull down the protein and any associated "prey" proteins (e.g., GFI1B) from a cell lysate.
-
Protocol Outline:
-
Cell Lysis: Lyse cells expressing both LSD1 and GFI1B to release the proteins while maintaining their interactions.
-
Pre-clearing: Incubate the cell lysate with beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (LSD1).
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot using an antibody against the prey protein (GFI1B) to detect its presence in the immunoprecipitated complex. A reduced band intensity for GFI1B in the presence of an inhibitor would indicate disruption of the interaction.
-
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the LSD1 signaling pathway and the experimental workflow for evaluating LSD1 inhibitors.
Caption: LSD1 Signaling Pathway.
Caption: Experimental Workflow for LSD1 Inhibitor Evaluation.
Conclusion
This compound emerges as a promising LSD1 inhibitor with a distinct mechanism of action that translates to an improved safety profile. Its ability to potently and selectively inhibit the demethylase activity of LSD1 without significantly disrupting the LSD1-GFI1B complex mitigates the risk of hematological toxicities, such as thrombocytopenia, a known side effect of some other LSD1 inhibitors.[1][2][3] This differentiated profile makes this compound a valuable tool for researchers studying the roles of LSD1 in various diseases and a compelling candidate for further therapeutic development. The data and protocols presented in this guide offer a solid foundation for objectively evaluating this compound against other LSD1 inhibitors in the field.
References
- 1. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarship.miami.edu]
- 11. A Phase 2 Study of the LSD1 Inhibitor Img-7289 (bomedemstat) for the Treatment of Advanced Myelofibrosis [asianmyeloidworkinggroup.com]
- 12. Research Portal [scholarship.miami.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Modulation of KDM1A with vafidemstat rescues memory deficit and behavioral alterations | PLOS One [journals.plos.org]
- 17. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Vafidemstat - Wikipedia [en.wikipedia.org]
- 20. alzdiscovery.org [alzdiscovery.org]
T-448: A Comparative Guide to its Specificity for LSD1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor T-448 and its specificity for Lysine-Specific Demethylase 1 (LSD1) over other demethylases. The information presented is based on available experimental data to assist researchers in evaluating this compound for their studies.
Performance Comparison
This compound is a potent and irreversible inhibitor of LSD1, demonstrating high specificity against this particular demethylase.[1][2][3][4] The available data highlights its selectivity, particularly when compared to other FAD-dependent enzymes with high homology to LSD1, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).
Table 1: this compound Inhibitory Activity and Selectivity
| Target Demethylase | IC50 (nM) | Selectivity vs. LSD1 |
| LSD1 | 22 | - |
| MAO-A | >100,000 | >4,500-fold |
| MAO-B | >100,000 | >4,500-fold |
Note: Data for a broader panel of histone demethylases is not currently available in the public domain. The selectivity data for MAO-A and MAO-B is derived from the reported >4,500-fold selectivity.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values and the selectivity profile of this compound typically involves biochemical assays that measure the enzymatic activity of the target demethylases in the presence of the inhibitor. Commonly used methods include the Horseradish Peroxidase (HRP)-coupled assay and the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Horseradish Peroxidase (HRP)-Coupled Assay
This assay is a widely used method for measuring the activity of hydrogen peroxide-producing enzymes like LSD1.
Principle: The demethylation of a histone H3 lysine (B10760008) 4 (H3K4) substrate by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of HRP, H₂O₂ reacts with a chromogenic substrate (e.g., Amplex Red) to produce a fluorescent or colored product that can be quantified. The inhibitory effect of this compound is determined by measuring the decrease in signal in its presence.
General Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Dilute recombinant human LSD1 enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of the H3K4 peptide substrate (e.g., biotinylated H3K4me1/2 peptide).
-
Prepare a detection solution containing HRP and a suitable substrate (e.g., Amplex Red).
-
Prepare serial dilutions of this compound in DMSO and then in the reaction buffer.
-
-
Assay Procedure:
-
Add the LSD1 enzyme to the wells of a microplate.
-
Add the different concentrations of this compound or vehicle control (DMSO) to the wells and pre-incubate for a defined period.
-
Initiate the enzymatic reaction by adding the H3K4 peptide substrate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction and add the HRP detection solution.
-
Incubate to allow for color/fluorescence development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells without enzyme).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The HTRF assay is a robust, high-throughput screening method based on fluorescence resonance energy transfer (FRET).
Principle: This assay typically uses a biotinylated histone peptide substrate and two detection reagents: a europium cryptate-labeled antibody that recognizes the demethylated product and a streptavidin-conjugated acceptor fluorophore (e.g., XL665). When the substrate is demethylated by LSD1, the antibody binds, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. This compound's inhibition of LSD1 leads to a decrease in this signal.
General Protocol:
-
Reagent Preparation:
-
Prepare an enzymatic reaction buffer.
-
Dilute recombinant LSD1 enzyme in the reaction buffer.
-
Prepare a solution of the biotinylated H3K4me1/2 peptide substrate.
-
Prepare serial dilutions of this compound.
-
Prepare the HTRF detection reagents: europium cryptate-labeled anti-demthylated H3K4 antibody and streptavidin-XL665.
-
-
Assay Procedure:
-
In a microplate, combine the LSD1 enzyme, the H3K4 peptide substrate, and different concentrations of this compound or vehicle control.
-
Incubate the reaction mixture to allow for enzymatic activity.
-
Add the HTRF detection reagents to the wells.
-
Incubate to allow for the binding of the detection reagents.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Normalize the data to the control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
LSD1 Signaling and this compound's Mechanism of Action
LSD1 plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[5] Demethylation of H3K4 is generally associated with transcriptional repression, while demethylation of H3K9 can lead to transcriptional activation. LSD1 is a key component of several large protein complexes, such as the CoREST complex, which are recruited to specific gene promoters to regulate their expression. This compound, as an irreversible inhibitor of LSD1, covalently binds to the FAD cofactor in the active site of the enzyme, thereby blocking its demethylase activity.[3][4] This leads to an increase in H3K4 methylation and subsequent changes in gene expression.
Caption: this compound inhibits LSD1, preventing demethylation of H3K4 and altering gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating T-448 (EOS-448) Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of T-448 (EOS-448), an anti-TIGIT monoclonal antibody, with other therapeutic alternatives. It includes supporting experimental data and detailed methodologies for validating its target engagement in a cellular context, crucial for preclinical and clinical development.
Executive Summary
This compound, also known as EOS-448, is a potent anti-TIGIT (T cell immunoreceptor with Ig and ITIM domains) human IgG1 monoclonal antibody.[1][2][3] Its primary mechanism of action is to block the interaction of TIGIT with its ligands, such as CD155 and CD112, thereby preventing the downstream inhibitory signaling that suppresses T-cell and NK cell activity.[2][4] A key differentiating feature of EOS-448 is its functional Fc domain, which engages Fc gamma receptors (FcγR). This engagement leads to a multifaceted immune response, including the activation of antigen-presenting cells and the depletion of TIGIT-expressing regulatory T cells (Tregs) and exhausted T cells.[2][5][6][7] This dual action of checkpoint blockade and depletion of immunosuppressive cells positions EOS-448 as a promising candidate in immuno-oncology.
Comparative Performance of Anti-TIGIT Antibodies
While direct head-to-head quantitative data is limited in the public domain, preclinical and clinical findings suggest EOS-448 possesses a potent and differentiated profile compared to other anti-TIGIT antibodies in development. The key distinction lies in the functional Fc region.
| Feature | EOS-448 (Fc-competent) | Fc-silent Anti-TIGIT Antibodies (e.g., Domvanalimab) | Tiragolumab (Fc-competent) |
| Mechanism of Action | Blocks TIGIT signaling; FcγR-mediated depletion of Tregs and exhausted T-cells; Activation of antigen-presenting cells.[1][5][6] | Primarily blocks TIGIT signaling.[8] | Blocks TIGIT signaling; FcγR-mediated functions.[8] |
| Affinity | High affinity for TIGIT with picomolar activity.[1][3] | Not publicly disclosed in direct comparison. | High affinity for TIGIT. |
| Potency | Described as having higher potency in cell-based assays compared to other anti-TIGIT antibodies in clinical development.[6] | Not publicly disclosed in direct comparison. | Not publicly disclosed in direct comparison. |
| Clinical Activity | Demonstrated monotherapy and combination therapy activity.[2][4] Sustained depletion of Tregs and terminally exhausted CD8 T-cells observed in patients.[6] | Primarily evaluated in combination therapies. | Primarily evaluated in combination therapies. |
| Target Engagement Marker | Reduction of TIGIT-positive cells in tumor biopsies.[6] | Not publicly disclosed. | Not publicly disclosed. |
Experimental Protocols for Target Engagement Validation
Validating the target engagement of EOS-448 in cells is critical to understanding its biological activity. The following are key experimental protocols that can be employed.
Receptor Occupancy by Flow Cytometry
This assay quantifies the binding of EOS-448 to TIGIT on the surface of immune cells.
Objective: To determine the percentage of TIGIT receptors on target cells that are bound by EOS-448.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Incubation with EOS-448: Incubate the isolated PBMCs with varying concentrations of EOS-448 or a negative control (isotype control antibody) for a specified time (e.g., 1-2 hours) at 4°C to allow binding but prevent internalization.
-
Staining:
-
Free Receptor Detection: To detect unoccupied TIGIT receptors, stain the cells with a fluorescently labeled anti-TIGIT antibody that competes with EOS-448 for the same epitope.
-
Bound Receptor Detection: To detect EOS-448 bound to TIGIT, use a fluorescently labeled secondary antibody that specifically recognizes the Fc portion of EOS-448 (human IgG1).
-
Total Receptor Detection: To measure the total TIGIT expression, use a non-competing, fluorescently labeled anti-TIGIT antibody that binds to a different epitope than EOS-448.
-
-
Co-staining: Include fluorescently labeled antibodies against cell surface markers to identify specific immune cell populations (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD25 and FOXP3 for regulatory T cells).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. The percentage of receptor occupancy can be calculated using the mean fluorescence intensity (MFI) of the staining antibodies.
In Vitro T-cell Activation Assay
This assay measures the ability of EOS-448 to enhance T-cell function by blocking the TIGIT inhibitory signal.
Objective: To assess the effect of EOS-448 on T-cell activation, typically measured by cytokine production (e.g., IL-2, IFN-γ) or proliferation.
Methodology:
-
Cell Preparation: Isolate PBMCs or purified T cells.
-
Co-culture Setup:
-
Plate target cells that express TIGIT ligands (e.g., CD155), such as certain tumor cell lines.
-
Alternatively, use plate-bound anti-CD3 and anti-CD28 antibodies to provide a primary T-cell activation signal.
-
-
Treatment: Add purified T cells to the wells along with EOS-448 or an isotype control antibody at various concentrations.
-
Incubation: Culture the cells for 48-72 hours.
-
Readout:
-
Cytokine Release: Collect the cell culture supernatant and measure the concentration of cytokines like IL-2 and IFN-γ using ELISA or a multiplex bead-based assay.[9]
-
Proliferation: Assess T-cell proliferation using assays such as CFSE dilution by flow cytometry or by measuring the incorporation of radioactive nucleotides (e.g., 3H-thymidine).
-
Activation Markers: Stain the T cells for activation markers like CD69 and CD25 and analyze by flow cytometry.
-
Regulatory T-cell (Treg) Depletion Assay (ADCC)
This assay evaluates the ability of EOS-448 to mediate the killing of TIGIT-expressing Tregs through Antibody-Dependent Cell-mediated Cytotoxicity (ADCC).
Objective: To quantify the depletion of Tregs by effector cells in the presence of EOS-448.
Methodology:
-
Cell Preparation:
-
Target Cells: Isolate CD4+ T cells and enrich for Tregs (typically CD25+/CD127-). Label the Tregs with a fluorescent dye (e.g., CFSE) or a radioactive isotope (e.g., 51Cr).
-
Effector Cells: Isolate Natural Killer (NK) cells from a healthy donor's PBMCs, as they are the primary mediators of ADCC.
-
-
Co-culture: Co-culture the labeled Tregs (target cells) with the NK cells (effector cells) at various effector-to-target (E:T) ratios.
-
Treatment: Add EOS-448 or an isotype control antibody to the co-culture at different concentrations.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Readout:
-
Flow Cytometry: If using fluorescently labeled target cells, add a viability dye (e.g., 7-AAD or Propidium Iodide) and analyze by flow cytometry. The percentage of dead target cells (CFSE+/Viability Dye+) indicates the level of ADCC.
-
Chromium Release: If using radioactively labeled target cells, collect the supernatant and measure the amount of released 51Cr using a gamma counter. The percentage of specific lysis is calculated based on the radioactivity released.
-
Visualizing Key Concepts
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
TIGIT Signaling Pathway and EOS-448 Inhibition.
Experimental Workflow for Receptor Occupancy Assay.
Logical Comparison of Fc-competent vs. Fc-silent Anti-TIGIT Antibodies.
References
- 1. T Cell Activation Bioassay (IL-2) Protocol [promega.com]
- 2. gsk.com [gsk.com]
- 3. researchgate.net [researchgate.net]
- 4. Restoration of T-cell Effector Function, Depletion of Tregs, and Direct Killing of Tumor Cells: The Multiple Mechanisms of Action of a-TIGIT Antagonist Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. hbmpartners.com [hbmpartners.com]
- 8. Fc-competent TIGITx4-1BB bispecific antibody exerts potent long-lasting antitumor activity by potentiating CD8+ T cell activity and Fcγ receptor-mediated modulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
Comparative Hematological Safety Profile of LSD1 Inhibitors
A detailed guide for researchers and drug development professionals on the hematological safety of emerging Lysine-Specific Demethylase 1 (LSD1) inhibitors, with a focus on bomedemstat, iadademstat, and seclidemstat (B610759). No public data is currently available for a compound designated T-448.
This guide provides a comparative analysis of the hematological safety profiles of several clinical-stage Lysine-Specific Demethylase 1 (LSD1) inhibitors. LSD1 is a critical epigenetic regulator involved in hematopoiesis, the process of blood cell formation.[1][2][3][4] Its inhibition has emerged as a promising therapeutic strategy for various hematological malignancies and solid tumors.[5][6] However, due to its essential role in normal blood cell development, on-target hematological toxicity is a key consideration for this class of drugs.[5][7] This guide will focus on the available clinical data for bomedemstat, iadademstat, and seclidemstat to provide a framework for understanding and comparing their hematological safety.
The Role of LSD1 in Hematopoiesis
LSD1 plays a pivotal role in regulating the differentiation and self-renewal of hematopoietic stem cells (HSCs).[1][2] It acts by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to the repression of genes essential for stem cell maintenance and the activation of genes required for lineage-specific differentiation.[2][3] Inhibition of LSD1 can, therefore, disrupt this delicate balance, leading to cytopenias, which are a common class effect of LSD1 inhibitors.[8]
Caption: Role of LSD1 in regulating hematopoietic stem cell differentiation.
Comparative Hematological Safety Data
The following table summarizes the key hematological adverse events observed in clinical trials of bomedemstat, iadademstat, and seclidemstat. It is important to note that direct comparison is challenging due to differences in patient populations, disease settings, and dosing regimens.
| Drug Name | Indication(s) | Key Hematological Adverse Events (Grade ≥3) | Clinical Trial Context |
| Bomedemstat (IMG-7289) | Essential Thrombocythemia (ET), Myelofibrosis (MF) | Thrombocytopenia, Anemia, Neutropenia.[9][10][11] In a Phase 2 study in ET, thrombocytopenia was the most common AE.[9] | Phase 2 studies in patients with ET and MF.[9][10] |
| Iadademstat (ORY-1001) | Acute Myeloid Leukemia (AML) | Thrombocytopenia, Neutropenia, Febrile Neutropenia, Anemia.[12][13][14][15] In a Phase 1 study in R/R AML, hematologic AEs were the most frequent.[12] | Phase 1 and 2 studies in relapsed/refractory and newly diagnosed AML, often in combination with other agents.[12][15] |
| Seclidemstat (SP-2577) | Myelodysplastic Syndromes (MDS), Chronic Myelomonocytic Leukemia (CMML), Ewing Sarcoma | Manageable adverse events reported, with a partial clinical hold placed on a Phase 1 trial in MDS/CMML due to a serious grade 4 AE.[16][17][18] Specific Grade ≥3 hematological AE rates are not detailed in the provided search results. | Phase 1/2 studies in hematologic malignancies and solid tumors, often in combination with other agents.[16][19] |
Experimental Protocols
The hematological safety data for these LSD1 inhibitors were primarily generated from Phase 1 and Phase 2 clinical trials. The general methodologies for assessing hematological safety in these trials are outlined below.
General Clinical Trial Protocol for Hematological Safety Assessment
A typical clinical trial protocol for an LSD1 inhibitor would include the following components for monitoring hematological safety:
-
Patient Population: Patients with specific hematological malignancies or solid tumors who have often failed prior therapies.[13][16][20]
-
Study Design: Dose-escalation and dose-expansion phases to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[13][19]
-
Treatment Regimen: Oral administration of the LSD1 inhibitor, either as a monotherapy or in combination with other anti-cancer agents.[10][13][19]
-
Safety Monitoring: Regular monitoring of complete blood counts (CBC) with differentials (e.g., weekly for the first few cycles, then less frequently). Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Dose Modifications: Pre-defined rules for dose interruption, reduction, or discontinuation based on the severity and duration of hematological toxicities.
Caption: General workflow for assessing hematological safety of a new drug.
Discussion and Conclusion
The available data indicate that hematological toxicities, particularly thrombocytopenia and neutropenia, are common adverse events associated with LSD1 inhibitors, which is consistent with their mechanism of action.[21] The severity and frequency of these events can vary depending on the specific inhibitor, dose, and patient population.
-
Bomedemstat has shown a manageable safety profile in patients with myeloproliferative neoplasms, with thrombocytopenia being a notable but generally manageable adverse event.[9][20]
-
Iadademstat , being investigated in the more acute setting of AML, also demonstrates significant hematological toxicity, which is expected in this heavily pre-treated patient population.[12][14]
-
Seclidemstat 's hematological safety profile is still emerging, with a partial clinical hold in one study highlighting the need for careful monitoring.[17]
For researchers and drug developers, a thorough understanding of the on-target hematological effects of LSD1 inhibition is crucial. Future research should focus on identifying biomarkers that can predict which patients are at a higher risk of developing severe cytopenias and on developing strategies to mitigate these adverse events, potentially through intermittent dosing schedules or combination therapies with supportive care agents. As more data from ongoing and future clinical trials become available, a more refined comparison of the hematological safety profiles of different LSD1 inhibitors will be possible.
References
- 1. Histone demethylase LSD1 regulates hematopoietic stem cells homeostasis and protects from death by endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hematopoietic Stem Cells: The lasting influence of LSD1 in the blood | eLife [elifesciences.org]
- 4. pnas.org [pnas.org]
- 5. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The lasting influence of LSD1 in the blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. targetedonc.com [targetedonc.com]
- 18. onclive.com [onclive.com]
- 19. Salarius Pharmaceuticals Announces New Clinical Trial to Study Seclidemstat in Hematologic Cancers - BioSpace [biospace.com]
- 20. Portico [access.portico.org]
- 21. researchgate.net [researchgate.net]
Comparative Analysis of Belrestotug (EOS-448) Cross-Reactivity and Specificity
References
- 1. iTeos Announces 2025 Strategic Priorities and Anticipated Milestones - BioSpace [biospace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iTeos Reports First Quarter 2024 Financial Results and [globenewswire.com]
- 4. us.gsk.com [us.gsk.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tiragolumab (Anti-TIGIT) in SCLC: Skyscraper-02, a Towering Inferno - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merck.com [merck.com]
- 9. merck.com [merck.com]
Navigating the Therapeutic Window of T-448: An In Vivo Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic window of T-448 (belrestotug/EOS-448), a potent anti-TIGIT monoclonal antibody, with other leading anti-TIGIT candidates: domvanalimab and vibostolimab. This analysis is based on publicly available preclinical and clinical data.
Disclaimer: The therapeutic agent "this compound" has been associated with both an anti-TIGIT antibody (belrestotug/EOS-448) and a lysine-specific demethylase 1 (LSD1) inhibitor. This guide focuses on the anti-TIGIT antibody, which is the subject of more extensive recent research and clinical development.
At a Glance: Comparative Overview of Anti-TIGIT Antibodies
The therapeutic landscape of immuno-oncology is rapidly evolving, with the TIGIT (T-cell immunoreceptor with immunoglobulin and ITIM domains) checkpoint emerging as a promising target. Several monoclonal antibodies are in development, each with distinct characteristics that may influence their therapeutic window. This guide focuses on a comparative analysis of three prominent anti-TIGIT antibodies:
-
This compound (Belrestotug/EOS-448): An Fc-active human IgG1 monoclonal antibody designed to engage Fcγ receptors, leading to the depletion of TIGIT-expressing regulatory T cells (Tregs) and activation of effector immune cells.[1][2]
-
Domvanalimab: An Fc-silent humanized IgG1 monoclonal antibody designed to block the TIGIT pathway without depleting TIGIT-expressing cells, potentially offering a different safety and efficacy profile.[3][4][5]
-
Vibostolimab: A humanized IgG1 monoclonal antibody that also engages the Fcγ receptor, aiming to enhance anti-tumor immunity through a mechanism similar to belrestotug.[6]
In Vivo Performance: A Data-Driven Comparison
The following tables summarize key preclinical and clinical findings for this compound (belrestotug), domvanalimab, and vibostolimab, offering a comparative view of their in vivo efficacy and safety profiles.
Preclinical Efficacy in Syngeneic Mouse Models
| Parameter | This compound (Belrestotug) Surrogate | Domvanalimab Surrogate (Fc-silent) | Vibostolimab Surrogate |
| Mouse Model | CT26 (colorectal carcinoma)[7][8][9][10] | MC38 (colon adenocarcinoma)[11] | Syngeneic tumor model[12] |
| Dosing Regimen | Twice a week for 3 weeks (i.p.)[7] | Not specified | Not specified |
| Monotherapy Anti-Tumor Activity | Significant tumor growth inhibition[7] | Enhanced tumor control when combined with anti-PD-1[11] | Showed anti-tumor responses[12] |
| Combination Therapy (with anti-PD-1/PD-L1) | Enhanced efficacy and tumor regression[7] | Enhanced tumor control[11] | Not specified |
| Key Mechanistic Finding | Depletion of Tregs, activation of effector T cells[1] | Activation of tumor-specific precursor-exhausted CD8+ T cells without Treg depletion[11] | Activation of cytotoxic T cells and antigen-presenting cells[12] |
Clinical Efficacy and Safety Overview
| Parameter | This compound (Belrestotug) | Domvanalimab | Vibostolimab |
| Fc Functionality | Fc-active (IgG1)[1][2] | Fc-silent[3][4][5] | Fc-active (IgG1)[6] |
| Key Clinical Trials | GALAXIES Lung-201 (Phase 2), TIG-006 (Phase 1/2)[13][14] | ARC-7 (Phase 2), ARC-10 (Phase 3), EDGE-Gastric (Phase 2)[4][5][15] | KEYVIBE program (Phase 1/2/3)[6] |
| Reported Efficacy Highlights | Showed preliminary signs of clinical activity as monotherapy and in combination.[2] However, a Phase 2 trial (GALAXIES Lung-201) failed to meet its PFS endpoint, leading to termination of the program.[14] | In combination with an anti-PD-1 antibody, showed improved overall survival in NSCLC (ARC-10) and promising PFS in upper GI cancers (EDGE-Gastric).[4][5] | In combination with pembrolizumab (B1139204), did not show a significant improvement in PFS in metastatic NSCLC (KeyVibe-002).[16] |
| Reported Safety Profile | Generally well-tolerated in early studies.[2] The combination with dostarlimab had an increase in immune-related adverse effects.[14] | Generally well-tolerated with a safety profile consistent with known immune checkpoint inhibitors.[5] | Safety profile comparable to pembrolizumab monotherapy in some studies.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
This compound (Belrestotug) Mechanism of Action
Caption: this compound (Belrestotug) blocks the TIGIT-PVR inhibitory pathway and depletes Tregs.
Domvanalimab Mechanism of Action
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. iTeos Reports First Quarter 2024 Financial Results and [globenewswire.com]
- 3. arcusbio.com [arcusbio.com]
- 4. Arcus Biosciences - Arcus Biosciences Announces that Domvanalimab Plus Zimberelimab Improved Overall Survival in ARC-10, a Randomized Study in Patients with PD-L1-High Non-Small Cell Lung Cancer [investors.arcusbio.com]
- 5. gilead.com [gilead.com]
- 6. The KEYVIBE program: vibostolimab and pembrolizumab for the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mereobiopharma.com [mereobiopharma.com]
- 8. Effective Anti-tumor Response by TIGIT Blockade Associated With FcγR Engagement and Myeloid Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 10. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Pharmacological and structural characterization of vibostolimab, a novel anti-TIGIT blocking antibody for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Another TIGIT bites the dust | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. merck.com [merck.com]
Head-to-head comparison of T-448 and ORY-1001
Comparative Analysis of Epigenetic Modulators: A Deep Dive into ORY-1001 (Vafidemstat)
Disclaimer: Information regarding a compound designated "T-448" is not available in the public domain or scientific literature. As such, a direct head-to-head comparison with ORY-1001 cannot be provided. This guide will offer a comprehensive overview of ORY-1001 (Vafidemstat), including its mechanism of action, performance data, and relevant experimental protocols to serve as a valuable resource for the scientific community.
Introduction to ORY-1001 (Vafidemstat)
ORY-1001, also known as Vafidemstat, is a potent and selective small-molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1). LSD1, also known as KDM1A, plays a crucial role in gene regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). Its dysregulation is implicated in various cancers and neurological disorders. ORY-1001 is a tranylcypromine (B92988) derivative that covalently inactivates LSD1 by binding to its flavin adenine (B156593) dinucleotide (FAD) cofactor. It is currently being investigated in clinical trials for oncology and central nervous system (CNS) disorders.
Quantitative Performance Data
The following table summarizes the key in vitro and in vivo performance metrics for ORY-1001.
| Parameter | Value | Cell Line / Model | Reference |
| LSD1 IC50 | 18 nM | Recombinant human LSD1/CoREST | |
| MAO-A IC50 | 3,100 nM | Recombinant human MAO-A | |
| MAO-B IC50 | >100,000 nM | Recombinant human MAO-B | |
| Cellular Potency (GFI1b mRNA) | EC50 of 0.6 nM | MOLM-13 (AML cells) | |
| In vivo Efficacy | Significant tumor growth inhibition | MV4-11 AML xenograft model |
Mechanism of Action: LSD1 Inhibition Signaling Pathway
ORY-1001 exerts its effects by inhibiting LSD1, which is a key component of several transcriptional repressor complexes, including the CoREST complex. By inhibiting LSD1, ORY-1001 prevents the demethylation of H3K4me2, leading to an increase in this activating mark at the promoter regions of target genes. This results in the de-repression of genes involved in cellular differentiation and tumor suppression.
Caption: Mechanism of ORY-1001 action in the cell nucleus.
Experimental Protocols
LSD1 Enzymatic Assay
This protocol details the method used to determine the in vitro potency of ORY-1001 against recombinant human LSD1.
Objective: To measure the half-maximal inhibitory concentration (IC50) of ORY-1001 for LSD1.
Materials:
-
Recombinant human LSD1/CoREST complex.
-
Biotinylated histone H3 peptide (H3K4me1).
-
Amplex Red reagent.
-
Horseradish peroxidase (HRP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
ORY-1001 compound dilutions.
Procedure:
-
Prepare a reaction mixture containing the LSD1/CoREST complex in the assay buffer.
-
Add serial dilutions of ORY-1001 or vehicle control to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the demethylation reaction by adding the biotinylated H3K4me1 peptide substrate.
-
Incubate the reaction for 1 hour at 37°C.
-
Stop the reaction and detect the generated hydrogen peroxide using the Amplex Red/HRP system. The fluorescence intensity is measured at an excitation of 530 nm and an emission of 590 nm.
-
Calculate the percent inhibition for each ORY-1001 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Safety Operating Guide
Navigating the Disposal of T-448: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For professionals in drug development and scientific research, understanding the specific procedures for waste management of a substance, in this case, referred to as T-448, is paramount. Due to the variable nature of chemical nomenclature, it is essential to first confirm the exact identity of "this compound" by referencing its Chemical Abstracts Service (CAS) number and consulting its specific Safety Data Sheet (SDS). Different compounds may be colloquially or internally designated as "this compound," each with unique disposal requirements.
General Principles of Chemical Waste Disposal
In the absence of a specific SDS for a definitively identified "this compound," researchers must adhere to established best practices for hazardous waste management. These procedures are designed to protect laboratory personnel and the environment from potential harm.
Waste Characterization and Segregation:
The first step in proper disposal is to determine if the waste is hazardous. A chemical waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1] Waste streams should be segregated based on their chemical compatibility to prevent dangerous reactions.[2] For instance, acids should be collected separately from bases, and oxidizing agents should not be mixed with organic solvents.[1]
Container Management:
All chemical waste must be collected in appropriate, clearly labeled containers.[3][4] Containers should be in good condition, compatible with the waste they hold, and have securely fitting lids.[3][5] It is crucial to never overfill a waste container; a general guideline is to leave at least five percent of the container volume as empty space to allow for thermal expansion.[2]
Personal Protective Equipment (PPE):
When handling chemical waste, appropriate PPE is mandatory. This typically includes safety glasses or goggles, a lab coat, and gloves that are resistant to the specific chemicals being handled.[3]
Disposal Procedures for this compound (General Guidance)
Without a specific SDS, a conservative approach to the disposal of any novel or uncharacterized substance like "this compound" is required.
Step 1: Consult the Safety Data Sheet (SDS)
The SDS is the primary source of information for the safe handling and disposal of any chemical. If you have an SDS for your specific this compound, it will provide detailed instructions in Section 13: Disposal Considerations.
Step 2: Waste Collection
If the SDS for this compound indicates it is a hazardous material, it should be collected in a designated hazardous waste container.[3][4] If this compound is a solid, it should be collected separately from liquid wastes.[1] If it is a solution, the solvent will likely determine the appropriate waste stream (e.g., halogenated or non-halogenated solvents).[1]
Step 3: Labeling
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents, including "this compound" and any solvents.[4] The date of accumulation should also be recorded.
Step 4: Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][3] The SAA should be a secure area, and incompatible wastes must be stored in separate secondary containment.[2][3]
Step 5: Arrange for Pickup
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4][5] EHS professionals are trained to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.[2]
Disposal of Empty Containers:
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2][4] The rinsate must be collected and treated as hazardous waste.[4] After triple-rinsing and air-drying, the container may be disposed of as regular trash, provided all labels are defaced or removed.[4][5]
Quantitative Data for Chemical Waste
The following table summarizes general quantitative limits often associated with hazardous waste accumulation in a laboratory setting. These are general guidelines and may vary based on local regulations.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [1] |
| Maximum Acutely Hazardous Waste Volume in SAA | 1 quart | [1] |
| Container Headspace | At least 5% of container volume | [2] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound would be dependent on its chemical properties. For instance, if this compound were found to be a peroxide-former, a protocol for testing and deactivating peroxides would be necessary before disposal. If it were a reactive substance, a specific neutralization or deactivation protocol would be required. In the absence of this information, no specific experimental protocols can be provided.
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for any chemical and follow your institution's established waste disposal procedures and all applicable regulations.
References
- 1. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. towson.edu [towson.edu]
Safeguarding Innovation: A Comprehensive Guide to Personal Protective Equipment for Handling "Compound T-448"
In the fast-paced environment of scientific research and drug development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling "Compound T-448," a representative hazardous substance. By offering procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling information, building trust and providing value beyond the product itself.
The following protocols are based on established best practices in chemical safety and are designed to be adapted to the specific hazards presented by any new or uncharacterized compound.
Hazard Assessment and PPE Selection
Before handling any chemical, a thorough hazard assessment is crucial.[1][2] This involves understanding the substance's physical and chemical properties, as well as its potential health effects. For a novel compound like this compound, it is prudent to treat it as a substance with a high degree of hazard until proven otherwise.
Table 1: Quantitative Hazard Data for Hypothetical Compound this compound
| Property | Value | Implication for Handling |
| Physical State | Solid Powder | Potential for airborne dust and inhalation hazard. |
| Solubility | Soluble in organic solvents | Potential for skin absorption. |
| Volatility | Low | Reduced inhalation risk from vapors at room temperature. |
| LD50 (Oral, Rat) | <50 mg/kg (Assumed) | High acute toxicity. |
| Carcinogenicity | Unknown | Treat as a potential carcinogen. |
| Reactivity | Reacts with strong oxidizing agents | Avoid co-storage and co-handling with incompatible chemicals. |
Based on this hazard assessment, a multi-layered approach to Personal Protective Equipment (PPE) is required to minimize exposure through all potential routes: inhalation, ingestion, skin contact, and eye contact.
Table 2: Recommended Personal Protective Equipment for Handling Compound this compound
| PPE Category | Minimum Requirement | Enhanced Precautions (for high-risk procedures) |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Thicker, chemical-resistant gloves (e.g., Butyl rubber) |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles and a face shield |
| Respiratory Protection | Not required for small quantities in a certified chemical fume hood | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates |
| Body Protection | Laboratory coat with long sleeves | Chemical-resistant apron or disposable coveralls |
| Foot Protection | Closed-toe shoes | Chemical-resistant shoe covers |
Experimental Workflow for Safe Handling of Compound this compound
A systematic workflow ensures that all safety measures are in place before, during, and after the handling of a hazardous substance.
Caption: Experimental workflow for handling Compound this compound.
Disposal Plan for Compound this compound Waste
Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility.[3] All waste generated from the handling of Compound this compound must be treated as hazardous.
Table 3: Waste Disposal Guidelines for Compound this compound
| Waste Type | Container | Labeling | Storage | Disposal Route |
| Solid Waste (contaminated gloves, wipes, etc.) | Lined, puncture-resistant container with a lid | "Hazardous Waste - Solid," "Compound this compound" | In a designated satellite accumulation area | Collection by certified hazardous waste handler |
| Liquid Waste (solutions containing this compound) | Sealable, chemical-resistant container (e.g., glass or HDPE) | "Hazardous Waste - Liquid," "Compound this compound," and list of all components | In secondary containment in a designated satellite accumulation area | Collection by certified hazardous waste handler |
| Sharps (contaminated needles, scalpels) | Approved sharps container | "Hazardous Waste - Sharps," "Compound this compound" | In a designated satellite accumulation area | Collection by certified hazardous waste handler |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary to minimize harm.
Caption: Emergency response plan for Compound this compound incidents.
By adhering to these guidelines, researchers, scientists, and drug development professionals can create a safer laboratory environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal health and safety. This proactive approach to safety is not just a regulatory requirement but a cornerstone of responsible scientific practice.
References
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